SSR128129E

Catalog No.
S548012
CAS No.
M.F
C18H15N2NaO4
M. Wt
346.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SSR128129E

Product Name

SSR128129E

IUPAC Name

sodium;2-amino-5-(1-methoxy-2-methylindolizine-3-carbonyl)benzoate

Molecular Formula

C18H15N2NaO4

Molecular Weight

346.3 g/mol

InChI

InChI=1S/C18H16N2O4.Na/c1-10-15(20-8-4-3-5-14(20)17(10)24-2)16(21)11-6-7-13(19)12(9-11)18(22)23;/h3-9H,19H2,1-2H3,(H,22,23);/q;+1/p-1

InChI Key

JFBMSTWZURKQOC-UHFFFAOYSA-M

SMILES

CC1=C(N2C=CC=CC2=C1OC)C(=O)C3=CC(=C(C=C3)N)C(=O)[O-].[Na+]

solubility

Soluble in water

Synonyms

SSR128129E; SSR 128129E; SSR-128129E.

Canonical SMILES

CC1=C(N2C=CC=CC2=C1OC)C(=O)C3=CC(=C(C=C3)N)C(=O)[O-].[Na+]

The exact mass of the compound Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate is 324.11101 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SSR128129E molecular mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

SSR128129E (SSR) functions through an allosteric mechanism. As illustrated below, it binds to the extracellular portion of the FGFR, stabilizing a conformation that disrupts downstream signaling.

G cluster_normal Normal FGFR Signaling cluster_inhibited This compound Inhibition FGF FGF Ligand FGFR FGFR (Active Dimer) FGF->FGFR Internalization Receptor Internalization FGFR->Internalization Downstream Proliferation Survival Angiogenesis Internalization->Downstream FGF_i FGF Ligand FGFR_i FGFR (Locked Conformation) FGF_i->FGFR_i SSR This compound SSR->FGFR_i Internalization_i Receptor Internalization (INHIBITED) FGFR_i->Internalization_i Allosteric Inhibition Downstream_i Proliferation Survival Angiogenesis (BLOCKED) Internalization_i->Downstream_i

This compound allosterically inhibits FGFR signaling and internalization.

Key Experimental Data and Techniques

The molecular mechanism of this compound was elucidated using multiple biophysical and computational techniques, with key quantitative findings summarized in the table below.

Table 1: Key Experimental Findings on this compound Mechanism

Experimental Technique Key Finding Quantitative/Functional Outcome
Crystallography, NMR, FTIR SSR binding induces a conformational change in the extracellular FGFR domain [1] [2]. Direct structural evidence of an allosteric mechanism.
Molecular Dynamics & Free Energy Calculations Provided a model for the stability and energy landscape of the SSR-FGFR complex [1]. Theoretical validation of the binding model and affinity.
Structure-Activity Relationship (SAR) & FGFR Mutagenesis Identified specific residues in the FGFR extracellular domain critical for SSR binding [1]. Confirmed the allosteric binding site is distinct from the FGF binding site.
Cellular Signaling Assays Inhibits FGF-induced FGFR internalization and downstream signaling [1]. Functional inhibition at nanomolar (nM) concentrations [3].
Preclinical In Vivo Models (U87 orthotopic xenograft) Treatment prior to irradiation significantly increased neurological sign-free survival in mice [3]. Demonstrated radiosensitization potential in glioblastoma.

Experimental Protocols

Based on the research, here are methodologies for key experiments that validate this compound's mechanism and function.

Protocol: Assessing FGFR Pathway Inhibition in Glioblastoma Cells

This protocol is adapted from studies demonstrating that this compound overcomes glioblastoma radioresistance [3].

  • Cell Culture: Use human glioblastoma cell lines (e.g., U87, U251). Maintain as monolayers in DMEM medium supplemented with 10% Fetal Calf Serum (FCS) at 37°C.
  • Drug Treatment: Prepare a stock solution of this compound. Treat exponentially growing cells with a concentration of 0.1 μM this compound prior to irradiation. This concentration was shown to not affect cell growth on its own but effectively sensitizes cells to radiation [3].
  • Clonogenic Survival Assay: After treatment, irradiate cells at desired doses (e.g., 2-6 Gy). Subsequently, seed cells at low densities and allow them to form colonies for 1-3 weeks. Fix and stain colonies with crystal violet. Count colonies (typically >50 cells) to generate survival curves and calculate the sensitization enhancement ratio.
Protocol: In Vivo Radiosensitization Study

This protocol outlines the in vivo validation of this compound's efficacy [3].

  • Animal Model: Establish orthotopic xenografts by implanting U87 glioblastoma cells into the brains of mice.
  • Dosing Regimen: Treat tumor-bearing mice with this compound prior to localized irradiation.
    • A proven effective regimen: Two subsequent local irradiations of 2.5 Gy each following this compound administration [3].
  • Primary Endpoint: Monitor and record neurological sign-free survival.
    • Expected Outcome: A statistically significant increase in survival for the group receiving this compound plus radiation compared to radiation alone or control groups [3].

Conclusion for Drug Development

This compound represents a distinct class of FGFR inhibitors. Its extracellular, allosteric mechanism offers a potential therapeutic advantage by avoiding kinase-domain-related toxicity and may be effective against tumors driven by FGFR pathway activation. The strongest preclinical evidence supports its development as a radiosensitizing agent, particularly for treatment-resistant cancers like glioblastoma [3].

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

SSR128129E inhibits FGFR signaling through a unique allosteric mechanism. It binds to the extracellular immunoglobulin-like domain II (IgII) and domain III (IgIII) of FGFR, which stabilizes the receptor in an inactive conformation. This binding inhibits FGF-induced receptor internalization and subsequent downstream signaling, without competing with FGF for binding to the receptor [1].

The following diagram illustrates the FGFR signaling pathway and the point of inhibition by this compound.

fgfr_signaling FGF FGF FGFR FGFR (Inactive) FGF->FGFR Binds Downstream Downstream Signaling (ERK, PI3K/AKT, STAT) FGFR->Downstream Activation SSR This compound SSR->FGFR Allosteric Inhibition CellularResponse Cellular Responses (Proliferation, Migration, Survival) Downstream->CellularResponse

FGFR signaling pathway and this compound inhibition.

Experimental Protocols

Here are detailed methodologies for key experiments used to validate the activity of this compound.

Kinase Binding Assay (Scintillation Proximity Assay)

This assay measures the direct binding of this compound to the FGFR extracellular domain [2].

  • Materials:
    • Recombinant Protein: FGFR1-IIIcß - Fc Chimera soluble receptor.
    • Ligand: ¹²⁵I-FGF-2 radioligand.
    • Beads: SPA protein A beads.
    • Buffer: Binding buffer (KCl 400 mg/L, MgSO₄ 200 mg/L, NaCl 6.4 g/L, NaHCO₃ 3.7 g/L, NaH₂PO₄ 0.141 mg/mL, bis Tris Propane 11.292 g/L, Glucose 4.5 g/L, Gelatin 0.1%; pH 7.0).
  • Procedure:
    • Coat 96-well plates with 0.1% gelatin.
    • Dilute SPA beads to 10 mg/mL in binding buffer.
    • Incubate FGFR1-IIIcß - Fc chimera soluble receptor (5 ng/assay) with SPA beads coated with protein A (0.5 mg/assay).
    • Add ¹²⁵I-FGF-2 and the test compound (this compound).
    • Determine specific binding by subtracting non-specific binding measured in the presence of excess unlabeled FGF-2 (20 ng/assay).
    • The total assay volume is 0.1 mL [2].
Cell Proliferation Assay

This protocol assesses the inhibitory effect of this compound on FGF-induced cell proliferation [2].

  • Cell Lines: Commonly used include porcine aortic endothelial (PAE) cells, human umbilical vein endothelial cells (HUVEC), or various tumor cell lines like the murine pancreatic Panc02 [2] [3].
  • Procedure:
    • Culture cells in standard growth medium.
    • Starve cells for 16 hours in medium containing 0.2% FBS to synchronize cell cycle.
    • Seed cells at a density of 4,000 cells/well in 96-well microplates.
    • Treat cells with mitogens (e.g., FGF2) and/or various concentrations of this compound.
    • Incubate for 72 hours.
    • Assess cell proliferation using a colorimetric method like the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS assay), following the manufacturer's instructions.
    • Use 10% FBS-containing medium as a positive control [2].
In Vivo Administration

The following is a validated formulation and administration protocol for this compound in mouse studies [2].

  • Formulation (Clear Solution):
    • Solvents: 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O.
    • Preparation: To prepare 1 mL of working solution at 3.45 mg/mL:
      • Add 50 µL of a 69 mg/mL clarified DMSO stock solution to 400 µL of PEG300 and mix.
      • Add 50 µL of Tween-80 and mix.
      • Add 500 µL of double-distilled water (ddH₂O) and mix.
    • The mixed solution should be used immediately for optimal results [2].
  • Dosage:
    • Dose: 30 mg/kg [2] [3].
    • Route: Oral administration (p.o.) [2] [3].
    • Schedule: Typically administered daily, with treatment starting a few days after tumor implantation (e.g., day 3 or 5) in cancer models [2].

Biological Activities and Research Implications

This compound has demonstrated broad efficacy in preclinical models.

  • In Vitro Effects: It blocks cellular responses mediated by FGFR1-4, inhibiting proliferation, migration, and lamellipodia formation in various cell lines, including endothelial cells and tumor cells, with nanomolar potency [3].
  • In Vivo Efficacy: Oral administration of this compound (30 mg/kg) inhibits the growth and metastasis of various tumors, including pancreatic (Panc02), colon (CT26), and multidrug-resistant breast cancer (MCF7/ADR) xenografts. It has also shown anti-angiogenic and anti-inflammatory effects in models of arthritis and atherosclerosis [2] [3].

The following table summarizes key experimental findings from the literature.

Assay Type Model/Cell Line Key Finding Reference
In vitro Endothelial Cells (ECs) Inhibited FGF2-induced proliferation (IC₅₀: 31 nM) and migration (IC₅₀: 15.2 nM) [2]
In vitro Various (mPanc02, PAE-hFGFR1, etc.) Blocked proliferation and/or migration mediated by FGFR1-4 [2] [3]
In vivo Mouse Panc02 tumor model Inhibited primary tumor growth by 44% and reduced metastasis [2] [3]
In vivo Mouse CT26 & MCF7/ADR models Inhibited tumor growth by 34% and 40%, respectively [3]
In vivo Mouse arthritis model Inhibited angiogenesis, inflammation, and bone resorption [2]

Conclusion and Research Context

This compound serves as a valuable chemical probe for studying FGFR biology due to its unique extracellular, allosteric mechanism [1]. This property makes it a useful tool for distinguishing FGFR-mediated effects from other signaling pathways and provides a platform for developing novel therapeutic strategies that could potentially overcome the limitations of ATP-competitive kinase inhibitors.

References

Molecular Mechanism and Structure-Activity Relationship

Author: Smolecule Technical Support Team. Date: February 2026

SSR128129E is a small-molecule, allosteric inhibitor that binds to the extracellular domain of the Fibroblast Growth Factor Receptor (FGFR) [1] [2]. Its activity stems from this specific binding mode.

  • Allosteric, Non-competitive Inhibition: this compound does not compete with the native FGF ligand for binding at the active site [1]. Instead, it binds to a different, allosteric site on the receptor. This binding inhibits FGF-induced signaling and the subsequent internalization of the FGFR [1] [2].
  • Structural Insights: The binding mechanism has been characterized through crystallography, nuclear magnetic resonance (NMR), and molecular dynamics simulations [1]. Furthermore, FGFR mutagenesis studies confirm that specific mutations in the extracellular domain of FGFR can affect the compound's binding and efficacy, directly linking the receptor's structure to the drug's activity [1].
  • Functional Consequences: This allosteric mechanism translates to effective inhibition in cellular assays, blocking processes like proliferation and migration in various cell lines at nanomolar concentrations [3] [4].

Quantitative Biological Activity Profile

The table below summarizes the key inhibitory data for this compound against FGFR1 and its functional effects in cellular models:

Target / Assay IC₅₀ / Effective Concentration Experimental Context
FGFR1 Enzyme [3] [4] 1.9 µM In vitro kinase assay
FGF2-induced EC Proliferation [3] [4] 31 ± 1.6 nM Cell-based assay (Endothelial Cells)
FGF2-induced EC Migration [3] [4] 15.2 ± 4.5 nM Cell-based assay (Endothelial Cells)
In Vivo Efficacy [3] [5] 30 mg/kg (oral) Mouse models of arthritis and cancer

This compound also demonstrates inhibitory activity against other FGFR subtypes (FGFR2, FGFR3, FGFR4), effectively blocking cellular responses mediated by these receptors [4] [5].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies for key experiments from the literature.

Radioligand Binding Assay (Scintillation Proximity Assay) [3] [5]

This assay measures the direct binding of FGF to its receptor and the inhibitory effect of this compound.

  • Key Reagents: SPA protein A beads, FGFR-1IIIcß-Fc Chimera soluble receptor, 125I-FGF-2 radioligand, unlabeled FGF-2 (for non-specific binding determination).
  • Binding Buffer: KCl (400 mg/L), MgSO₄ (200 mg/L), NaCl (6.4 g/L), NaHCO₃ (3.7 g/L), NaH₂PO₄ (0.141 mg/mL), bis Tris Propane (11.292 g/L), Glucose (4.5 g/L), Gelatin (0.1%); pH 7.0.
  • Procedure:
    • Prepare SPA beads at 10 mg/mL in binding buffer.
    • Dilute the FGFR soluble receptor and 125I-FGF-2 radioligand in binding buffer.
    • Perform binding in 0.1 mL total volume in 96-well plates coated with 0.1% gelatin.
    • Incubate SPA beads (0.5 mg/assay) with the soluble receptor (5 ng/assay) and 125I-FGF-2.
    • Use FGF-2 (20 ng/assay) to determine non-specific binding.
Cell Proliferation Assay [3] [5]

This protocol assesses the inhibition of FGF-induced cell proliferation by this compound.

  • Cell Lines: Porcine aortic endothelial (PAE) cells or various tumor cell lines (e.g., murine pancreatic Panc02).
  • Procedure:
    • Starve exponentially growing cells for 16 hours in medium with 0.2% FBS.
    • Seed cells at 4,000 cells/well in 96-well microplates.
    • Expose cells to mitogens (e.g., FGF) and/or this compound for 72 hours.
    • Assess cell proliferation using a kit like the CellTiter 96 AQueous One Solution Cell Proliferation Assay.
    • Use a medium with 10% FBS as a positive control.

Signaling Pathway and Drug Mechanism

The following diagram illustrates the FGF/FGFR signaling pathway and the allosteric inhibitory mechanism of this compound, integrating the structural and functional data described above.

G cluster_normal Normal FGF Signaling cluster_inhibition Inhibition by this compound FGF FGF Ligand FGFR FGFR (Extracellular Domain) FGF->FGFR Binds Internalization Receptor Internalization FGFR->Internalization Triggers FGFR->Internalization Inhibits SSR This compound AllostericSite Allosteric Site SSR->AllostericSite Binds AllostericSite->FGFR Allosterically Modulates Signaling Downstream Signaling (e.g., ERK pathway) Internalization->Signaling BiologicalEffect Biological Effects (Proliferation, Migration) Signaling->BiologicalEffect

Diagram illustrating the allosteric inhibition of FGF/FGFR signaling by this compound [1] [2] [6].

Conclusion for Researchers

References

SSR128129E discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

SSR128129E functions as a multi-FGFR antagonist with a distinct allosteric mechanism [1] [2]. Its key characteristics are summarized below:

Feature Description
Target Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1-4 [3].
Binding Site Extracellular domain of FGFR [1] [4].
Mechanism Allosteric inhibition; does not compete with FGF for binding [1] [4].
Primary Effect Inhibits FGF-induced FGFR internalization and downstream signaling [1].
Key Pathways Modulates signaling through the ERK pathway [5].

The following diagram illustrates the allosteric inhibition mechanism:

G FGF FGF Ligand FGFR FGFR Extracellular Domain FGF->FGFR Binds Internalization Receptor Internalization & Signaling FGFR->Internalization Triggers SSR This compound SSR->FGFR Allosteric Binding SSR->Internalization Inhibits

SSR binding induces a conformational change in the FGFR extracellular domain, which suppresses FGF-driven signaling linked to receptor internalization without blocking the FGF binding site itself [1] [6].

Preclinical Evidence and Therapeutic Potential

Preclinical studies demonstrate that this compound has efficacy in several disease models, primarily through inhibiting FGFR signaling involved in cell proliferation, angiogenesis, and differentiation.

Disease Area Model Observed Effect Key Findings
Oncology Glioblastoma (U87) xenografts [4] Radiosensitization & tumor growth inhibition SSR treatment prior to irradiation significantly increased survival; enhanced effectiveness of radiotherapy [4].
Lewis Lung Carcinoma [7] Inhibition of tumor growth & angiogenesis Reduced tumor vascularity and decreased recruitment of bone marrow-derived endothelial progenitor cells (EPCs) to tumors [7].
Various tumor models [3] Inhibition of primary tumors & metastasis Orally administered SSR (30 mg/kg) inhibited growth of anti-VEGFR2-refractory and sensitive tumors [3].
Metabolic Disease Diet-induced obesity in mice [5] Reduced fat accumulation SSR (30 mg/kg/day) suppressed adipogenesis, reducing body weight gain and fat content [5].
Other Conditions Arthritis mouse model [3] Reduced disease severity Inhibited angiogenesis, inflammation, and bone resorption [3].
Atherosclerosis & vein graft models [3] Inhibited disease progression Showed beneficial effects in vascular disease models [3].

Experimental Protocols from Key Studies

Here are the methodologies from pivotal experiments for reference in designing your own research.

Cell Proliferation Assay (In Vitro)
  • Cell Lines: Typically used endothelial cells (ECs) or tumor cell lines like porcine aortic endothelial (PAE) cells or Panc02 [3].
  • Procedure:
    • Culture and starve cells in medium with 0.2% FBS for 16 hours.
    • Seed cells at 4,000 cells/well in 96-well plates.
    • Expose cells to mitogens (e.g., FGF2) and/or this compound for 72 hours.
    • Assess cell proliferation using a kit like CellTiter 96 AQueous One Solution, measuring absorbance at 490nm [3].
In Vivo Efficacy Study (Example: Glioblastoma)
  • Animal Model: Mice with orthotopic U87 glioblastoma xenografts [4].
  • Dosing: Administer this compound via oral gavage at 30 mg/kg [4].
  • Experimental Groups: Include vehicle control, SSR alone, radiation alone, and SSR + radiation combination groups.
  • Endpoint Analysis: Monitor tumor growth and animal survival. For radiation studies, treat mice with SSR prior to localized irradiation [4].
Kinase Binding Assay (SPA)
  • Technique: Scintillation Proximity Assay (SPA) for 125I-FGF-2 binding [3].
  • Setup:
    • Use 96-well plates coated with 0.1% gelatin.
    • Incubate SPA beads coated with protein A (0.5 mg/assay) with soluble FGFR receptor (e.g., FGFR1-IIIcß-Fc chimera at 5 ng/assay).
    • Add 125I-FGF-2 radioligand. Unlabeled FGF-2 (20 ng/assay) determines non-specific binding.
    • Measure compound inhibition by adding this compound and quantifying bound radioactivity [3].

Significance and Development Context

This compound represents a innovative approach in kinase inhibitor development. Most kinase inhibitors target the intracellular ATP-binding pocket, but SSR proves that orally active, small-molecule drugs can effectively target extracellular receptor domains via allosteric mechanisms [2]. This opens new avenues for drug discovery against RTKs and may help overcome resistance to orthosteric inhibitors [8].

References

Core Characteristics & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biochemical and mechanistic properties of SSR128129E.

Property Description
Primary Target Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3, FGFR4) [1] [2] [3]
Mechanism Allosteric inhibitor; binds extracellularly without competing with FGF ligands [4] [5].
Effect on Receptor Induces conformational change, inhibiting FGF-induced FGFR internalization and signaling [4] [5].
Selectivity Specific for FGFRs; does not affect other related receptor tyrosine kinases (RTKs) like VEGFR2 [1] [3].
Physical Form Solid, light yellow to yellow [2] [3].

This compound inhibits FGFR1 with an IC₅₀ of 1.9 μM in enzymatic assays [1] [2]. However, it exhibits much higher potency in cellular assays due to its unique allosteric mechanism, inhibiting FGF2-induced endothelial cell proliferation and migration with IC₅₀ values of 31 nM and 15.2 nM, respectively [1]. It effectively blocks responses mediated by all FGFR subtypes (FGFR1-4) in various cell lines [1] [2].

The following diagram illustrates the allosteric inhibition mechanism of this compound.

G FGF FGF Ligand FGER FGER FGF->FGER Binds FGFR FGFR Internalization Receptor Internalization FGFR->Internalization SSR This compound SSR->FGER Allosteric Binding Inhibits Signaling Downstream Signaling (ERK, etc.) Internalization->Signaling

Experimental & Research Applications

This compound has been utilized in various research contexts, demonstrating efficacy in both in vitro and in vivo models.

In Vitro Research Applications

The table below outlines key in vitro findings and the experimental protocols used.

Research Context Experimental Findings Key Assays & Protocols
Angiogenesis & Cancer Research Inhibits FGF2-induced EC proliferation (IC₅₀ = 31 nM) and migration (IC₅₀ = 15.2 nM); blocks FGFR1-4 signaling [1] [2]. Cell Proliferation Assay: Cells starved, treated with SSR for 72 hours, viability assessed with CellTiter 96 AQueous kit [1].
FGFR Signaling Analysis Blocks FGF2-induced ERK1/2 phosphorylation; prevents FGFR4 translocation from cell surface to cytosol [3]. Western Blot: Analysis of pFGFR1, pERK, and total protein levels [1].
Radiosensitization Shows preclinical evidence for radiosensitizing human glioblastoma cells [6]. Kinase Assay: Scintillation Proximity Assay (SPA) with ¹²⁵I-FGF-2 binding to FGFR1-Fc chimera [1].
In Vivo Research Applications

In animal models, orally administered this compound (typically at 30 mg/kg) has shown significant effects [1] [2]:

  • Oncology: Inhibits primary tumor growth and metastasis in models like orthotopic pancreatic Panc02 tumors, Lewis lung carcinoma, and multi-drug resistant breast cancer MCF7/ADR xenografts [1] [2].
  • Angiogenesis & Vasculogenesis: Reduces tumor vascular index and recruitment of bone marrow-derived endothelial progenitor cells, crucial for tumor vasculature [7].
  • Metabolic Disease: Reduces body weight gain and fat accumulation in mice by suppressing adipogenesis, indicating potential for obesity research [6].
  • Other Areas: Also reported to inhibit arthritis symptoms, bone resorption, and atherosclerosis in mouse models [1].

Practical Research Guidelines

Solubility & Storage
  • Solubility: Soluble in DMSO (≥50 mg/mL) [1] [3]. Slightly soluble in water (1 mg/mL) and insoluble in ethanol [1].
  • Storage: Store solid form at -20°C, desiccated, and protected from light [3].
In Vivo Formulation

Two validated formulations for animal studies are [1]:

  • Clear Solution: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O.
  • Clear Solution in Oil: 5% DMSO + 95% Corn oil. Always prepare fresh and administer immediately for optimal results.

References

SSR128129E: An Extracellularly-Acting, Allosteric FGFR Inhibitor - A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

SSR128129E (SSR) represents a distinct class of FGFR inhibitors that function via allosteric modulation of the receptor's extracellular domain.

  • Extracellular and Allosteric Binding: SSR binds to the extracellular portion of the FGFR. Crystallography, nuclear magnetic resonance (NMR), and molecular dynamics simulations have shown that it does not compete with the native Fibroblast Growth Factor (FGF) ligand for binding to the receptor. Instead, it acts allosterically, meaning it induces a conformational change in the extracellular domain that inhibits downstream signaling [1].
  • Inhibition of Receptor Internalization: A key consequence of SSR binding is the inhibition of FGF-induced FGFR internalization, a critical step for sustained signal propagation within the cell [1].
  • Multi-FGFR Blocker: SSR inhibits signaling mediated by FGFR1, FGFR2, FGFR3, and FGFR4, making it a broad-spectrum FGFR blocker [2] [3].

The diagram below illustrates the core mechanism of this compound compared to normal FGFR activation.

G Figure 1: Mechanism of this compound Allosteric Inhibition FGF1 FGF FGFR1 FGFR FGF1->FGFR1 Binds Dimerization1 Receptor Dimerization FGFR1->Dimerization1 Internalization1 Receptor Internalization Dimerization1->Internalization1 Signaling1 Downstream Signaling (Proliferation, Migration) Internalization1->Signaling1 FGF2 FGF FGFR2 FGFR FGF2->FGFR2 Binds Inhibition Inhibition of Receptor Internalization & Signaling FGFR2->Inhibition SSR This compound SSR->FGFR2 Allosteric Binding

Figure 1: Mechanism of this compound Allosteric Inhibition. The diagram contrasts normal FGFR activation (blue) with SSR-mediated inhibition (red/yellow). SSR binds allosterically to the extracellular domain, preventing receptor internalization and subsequent downstream signaling.

Quantitative Profiling and Biological Activity

The inhibitory profile and cellular effects of this compound have been characterized across multiple studies, revealing potent activity at the cellular level.

  • Direct FGFR1 Inhibition: In kinase assays, SSR directly inhibits FGFR1 with an IC₅₀ of 1.9 μM [2] [3]. This value reflects its binding affinity to the isolated receptor.
  • Potent Cellular Activity: Despite a micromolar IC₅₀ in biochemical assays, SSR exhibits potent nanomolar-range activity in cell-based assays. This enhanced efficacy is attributed to its allosteric mechanism and its impact on the receptor lifecycle [2].
Table 1: Summary of this compound Inhibitory Potency
Assay Type Target / Process IC₅₀ / Effective Concentration Context / Cell Line
Kinase Assay FGFR1 1.9 μM Scintillation Proximity Assay [2] [3]
Cellular Assay FGF2-induced Proliferation 31 nM Endothelial Cells [2] [3]
Cellular Assay FGF2-induced Migration 15.2 nM Endothelial Cells [2] [3]
Cellular Assay FGF2-induced Lamellipodia Dose-dependent inhibition Endothelial Cells [3]
In Vivo Efficacy Tumor Growth Inhibition 30 mg/kg (oral) Multiple mouse models (Panc02, 4T1, CT26, MCF7/ADR) [2] [3]

This compound demonstrates broad activity across different FGFR subtypes and species. It blocks cellular responses to various FGF ligands, including FGF1 (binds FGFR1/4), FGF7 (binds FGFR2), and FGF19 (binds FGFR4), in cell lines such as murine pancreatic Panc02 and human umbilical vein endothelial cells (HUVECs) [3].

Key Experimental Evidence and Protocols

In Vitro Radiosensitization of Glioblastoma

A pivotal study demonstrated that this compound could overcome radioresistance in glioblastoma (GBM) [4].

  • Objective: To determine if FGFR inhibition by SSR could sensitize human GBM cells to radiation.
  • Methods:
    • Cell Lines: Used radioresistant (U87, SF763) and more radiosensitive (U251, SF767) GBM cells [4].
    • Treatment: Cells were treated with 0.1 μM SSR prior to irradiation. This concentration did not affect cell growth on its own [4].
    • Clonogenic Assay: Cell survival post-irradiation was determined by the ability of single cells to form colonies [4].
  • Key Findings:
    • SSR treatment significantly reduced cell survival after irradiation in all cell lines, sensitizing both radioresistant and radiosensitive GBM cells [4].
    • This provided the preclinical proof-of-concept that extracellular FGFR blockade is a viable strategy to increase the efficacy of radiotherapy [4].

The experimental workflow for this finding is summarized below:

G Figure 2: In Vitro Radiosensitization Workflow Start GBM Cell Lines (U87, U251, SF763, SF767) Step1 Pre-treatment with 0.1 μM this compound Start->Step1 Step2 Exposure to Ionizing Radiation Step1->Step2 Step3 Clonogenic Assay to Measure Cell Survival Step2->Step3 Result Result: Significant Radiosensitization Step3->Result

Figure 2: In Vitro Radiosensitization Workflow. The experimental protocol for assessing the radiosensitizing effect of this compound on glioblastoma cell lines.

Key Biochemical and Cellular Assays

The characterization of this compound relied on several robust experimental protocols.

Table 2: Summary of Key Experimental Protocols for this compound
Assay Purpose Methodology Overview Key Measurements & Outcomes

| Binding & Mechanism (Scintillation Proximity Assay) | SPA protein A beads coated with soluble FGFR-1IIIcß-Fc chimera receptor incubated with ¹²⁵I-FGF-2 radioligand. Non-specific binding determined with excess unlabeled FGF-2 [2]. | Binding affinity; Confirmed non-competitive binding with FGF [1] [2]. | | In Vitro Proliferation | Cells starved, seeded in 96-well plates, exposed to mitogens and/or SSR for 72 hours. Proliferation assessed with CellTiter 96 AQueous One Solution Assay [2]. | IC₅₀ values for FGF-induced proliferation (e.g., 31 nM in ECs) [2]. | | In Vivo Efficacy | Animal models (arthritis, various tumor grafts) administered SSR orally (typically 30 mg/kg). Tumor growth, angiogenesis, and metastasis were monitored [2] [3]. | Inhibition of primary tumor growth and metastasis; reduced arthritis symptoms and bone resorption [2] [3]. |

Conclusion and Research Significance

This compound is a first-in-class, extracellularly-acting, allosteric inhibitor of FGFR signaling. Its unique mechanism of action—inducing conformational changes to prevent receptor internalization without competing with FGF—distinguishes it from ATP-competitive kinase inhibitors and provides a potent means to block FGFR signaling in the nanomolar range in cellular environments [1] [2].

The preclinical data underscores its potential as a therapeutic agent, showing efficacy in:

  • Inhibiting tumor growth and angiogenesis in multiple cancer models [2] [3].
  • Radiosensitizing resistant cancers like glioblastoma, offering a promising combination therapy approach [4].
  • Ameliorating disease in models of arthritis and atherosclerosis [3].

For researchers, this compound serves as both a valuable chemical tool for probing FGFR biology and a pioneering molecule that validates the extracellular domain of FGFRs as a viable target for allosteric small-molecule drug discovery.

References

Application Notes: SSR128129E for Inhibiting Adipogenesis in Obesity Research

Author: Smolecule Technical Support Team. Date: February 2026

SSR128129E is an orally active, small-molecule antagonist that allosterically inhibits fibroblast growth factor receptor (FGFR) signaling. By binding extracellularly to FGFR, it induces a conformational change that suppresses downstream signaling and receptor internalization without competing with FGF binding [1] [2] [3]. Recent research highlights its potential as a therapeutic candidate for preventing obesity through suppression of adipogenesis [4].

Detailed Experimental Protocol for Adipogenesis Inhibition

In Vivo Administration in Mouse Models

The following protocol is adapted from a 2022 study investigating this compound's effects on fat metabolism [4].

  • Animals: Utilize 3-week-old male mice.
  • Compound Preparation: Prepare a homogeneous suspension for oral administration. For a 30 mg/kg dosage, add this compound to a 0.5% carboxymethyl cellulose (CMC-Na) solution to achieve a working concentration of 3.45 mg/mL [4] [5]. Vortex the mixture to ensure a consistent suspension.
  • Dosage and Administration: Administer this compound orally at 30 mg/kg body weight daily [4]. A common dosing volume is 10 mL per kg of body weight. For a 20g mouse, this would be 200 μL of the 3.45 mg/mL suspension.
  • Control Group: Treat control animals with an equal volume of phosphate-buffered saline (PBS) or vehicle (0.5% CMC-Na) [4].
  • Treatment Duration: Continue treatment for 5 weeks [4].
  • Diet: Maintain mice on a standard laboratory diet or a high-fat diet (HFD), depending on the research objectives.
Key Outcome Assessments

The table below summarizes the primary methods for analyzing the effects of SSR treatment on adipose tissue.

Assessment Method Specific Techniques Key Parameters Measured
Body & Tissue Analysis Weekly body weight measurement; weighing dissected fat pads at endpoint Body weight gain; mass of white adipose tissue (WAT) depots (e.g., subcutaneous, gonadal) and brown adipose tissue (BAT) [4]
Histological Analysis Hematoxylin and Eosin (H&E) staining of fixed adipose tissue sections Adipocyte size (hypertrophy) and density (number per area) [4] [6]
Molecular Analysis Western blotting of adipose tissue lysates Phosphorylated ERK and total ERK protein levels to confirm inhibition of FGFR downstream signaling [4] [6]
Metabolic Phenotyping Indirect calorimetry in metabolic cages; serum chemistry analysis Oxygen consumption (VO₂), carbon dioxide production (VCO₂), energy expenditure; glucose, lipid profiles (cholesterol, triglycerides) [4]

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric inhibitor that binds to the extracellular domain of FGFR, inducing a conformational change. This change inhibits FGF-induced signaling and receptor internalization, ultimately leading to the suppression of adipogenesis, the process of preadipocyte differentiation into mature fat cells [1] [2] [3]. A key downstream effect is the inhibition of the ERK signaling pathway, which is crucial for fat cell development [4].

The following diagram illustrates the molecular mechanism by which this compound inhibits the FGFR signaling pathway to suppress adipogenesis.

G FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Internalization Receptor Internalization FGFR->Internalization Promotes SSR This compound SSR->FGFR Allosteric Binding     ERK ERK Signaling Internalization->ERK Activates Adipogenesis Adipogenesis ERK->Adipogenesis Stimulates

Summary of Key Experimental Findings

The table below consolidates quantitative data from animal studies on the anti-adipogenic effects of this compound.

Study Parameter Findings with this compound (30 mg/kg, 5 weeks) Citation
Body Weight Significantly reduced body weight gain in 3-week-old male mice. [4]
Fat Mass Reduced fat content in mice. [4]
Adipogenesis Marked suppression of adipogenesis in adipose tissues. [4]
Adipocyte Morphology No change in subcutaneous fat; increased adipocyte size & decreased density in gonadal fat. [4] [6]
Thermogenesis Decreased thermogenic capability in brown and white fat. [4]
Downstream Signaling Decreased P-ERK/ERK ratio in white and brown fat, confirming pathway inhibition. [4] [6]
Metabolic Parameters Elevated blood glucose and cholesterol; no significant change in triglycerides, leptin, or insulin. [6]

Important Considerations for Researchers

  • Context-Dependent Effects: Be aware that the impact on body weight and adiposity can vary. One study found that when SSR-treated mice were pair-fed to match the food intake of controls, the significant difference in body weight and fat mass was abolished, suggesting reduced food intake in ad libitum-fed mice contributes to the anti-obesity effect [6].
  • Tissue-Specific Responses: Adipocyte morphology changes may be depot-specific, as seen with effects in gonadal but not subcutaneous fat [6].
  • Formulation and Storage: this compound has high solubility in DMSO (69 mg/mL) but low solubility in water. Prepare fresh suspensions for in vivo studies and store stock solutions as recommended [5].

References

SSR128129E radiosensitization glioblastoma

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

SSR128129E (SSR) is a small-molecule, allosteric inhibitor that binds to the extracellular domain of FGFRs (FGFR1-4). It does not compete with FGF ligands for binding but instead stabilizes an inactive receptor conformation, inhibiting downstream signaling.

  • Allosteric Inhibition: SSR binding induces a conformational change in the extracellular domain of FGFR, which prevents receptor dimerization and internalization, ultimately leading to the inhibition of FGF-mediated signaling pathways [1].
  • Key Effects on Signaling: This inhibition results in the decreased activation of several key downstream pathways. The table below summarizes the cellular consequences of this mechanism.
Affected Process Observed Effect of this compound
FGFR1 Membrane Availability Decreased [2]
Receptor Ubiquitylation Increased [2]
RhoB Activation Inhibited (especially after irradiation) [2]
HIF-1α Levels Modulated (reduced in normoxia) [2] [3]
PLCγ Signaling Inhibited (a key pathway for FGFR1-mediated radioresistance) [3]

Preclinical Evidence for Radiosensitization

Preclinical studies provide quantitative evidence supporting the role of this compound as a radiosensitizer in specific GBM contexts.

In Vitro Radiosensitization this compound selectively radiosensitizes human glioblastoma cell lines. In clonogenic survival assays, pre-treatment with SSR significantly reduced the survival fractions of radioresistant U87 and SF763 cells after irradiation, while it had no significant effect on the more radiosensitive U251 and SF767 cells [2]. The primary mechanism of cell death was identified as an increase in radiation-induced mitotic cell death, characterized by the formation of giant multinucleated cells and centrosome overduplication [2] [3].

In Vivo Efficacy In mouse models with orthotopic U87 xenografts, administration of this compound before two fractions of 2.5 Gy local irradiation significantly increased neurological sign-free survival (NSFS) compared to irradiation or drug alone [2].

Detailed Experimental Protocols

Protocol 1: In Vitro Clonogenic Survival Assay

This protocol is used to assess the radiosensitizing effect of this compound on GBM cell lines.

  • Cell Preparation: Seed radioresistant (e.g., U87) and radiosensitive (e.g., U251) glioblastoma cells in 6-well plates at low densities (e.g., 100-10,000 cells/well depending on expected radiation dose).
  • Drug Treatment: After 24 hours, add this compound to the culture medium. A typical working concentration is based on its IC50 for inhibiting FGF2-induced FGFR stimulation (reported as 15-28 nM) [4]. Include vehicle-only control wells.
  • Irradiation: 24 hours post-drug treatment, irradiate cells at various doses (e.g., 0 Gy, 2 Gy, 4 Gy, 6 Gy). Use a clinically relevant radiation source. Shield control plates.
  • Colony Formation: Return plates to the incubator for 10-14 days to allow for colony formation (typically defined as >50 cells).
  • Analysis: Fix cells with methanol, stain with crystal violet, and count colonies. Calculate the Surviving Fraction (SF) at each radiation dose and plot the survival curves. Compare SF2 (surviving fraction at 2 Gy) between treatment and control groups to quantify radiosensitization [2].
Protocol 2: In Vivo Radiosensitization in Orthotopic GBM Models

This protocol evaluates the efficacy of combining this compound with radiotherapy in a live animal model.

  • Animal Model Generation: Establish orthotopic xenografts by stereotactically implanting U87-luciferase cells into the brain of immunocompromised mice. Monitor tumor growth using bioluminescence imaging (BLI) [2] [5].
  • Treatment Groups: Randomize mice into four groups when tumors reach a defined size (e.g., 100 mm³ estimated by BLI):
    • Vehicle Control
    • This compound alone
    • Radiotherapy (RT) alone
    • This compound + RT
  • Drug Administration: Administer this compound via oral gavage. The compound has demonstrated oral bioavailability in preclinical models [4]. A pre-treatment time of 1-2 hours before irradiation is typical.
  • Radiotherapy: Anesthetize mice and deliver localized cranial irradiation. A common fractionated scheme used in studies is 2.5 Gy per fraction for two fractions [2]. Precisely shield the body to minimize toxicity.
  • Endpoint Monitoring: The primary endpoint is often Neurological Sign-Free Survival (NSFS). Monitor animals daily for signs of morbidity, weight loss, and neurological deficits. Sacrifice animals upon presentation of severe neurological signs, and record the survival time [2].

Signaling Pathway and Experimental Workflow

The following diagrams, generated with Graphviz, illustrate the proposed mechanism and a key experimental workflow.

mechanism FGF FGF FGFR FGFR FGF->FGFR Binds Downstream Downstream FGFR->Downstream Activates (PI3K/AKT, PLCγ, etc.) SSR SSR SSR->FGFR Allosterically Inhibits CellDeath CellDeath SSR->CellDeath Increases Mitotic Cell Death Radioresistance Radioresistance Downstream->Radioresistance Promotes Irradiation Irradiation Irradiation->CellDeath

Diagram 1: Mechanism of this compound-induced Radiosensitization. This diagram illustrates how this compound allosterically inhibits FGFR signaling, blocking pathways that promote radioresistance and sensitizing glioblastoma cells to radiation-induced mitotic cell death [2] [1] [3].

workflow A Establish Orthotopic GBM Xenograft B Randomize into Treatment Groups A->B C Administer this compound or Vehicle (Oral Gavel) B->C D Deliver Focal Cranial Irradiation C->D E Monitor Primary Endpoint: Neurological Sign-Free Survival D->E

Diagram 2: In Vivo Efficacy Study Workflow. This flowchart outlines the key steps for evaluating the radiosensitizing effect of this compound in an orthotopic glioblastoma mouse model [2].

Discussion and Future Perspectives

The preclinical data firmly establishes FGFR inhibition via this compound as a compelling strategy to overcome radioresistance in GBM. This effect is mechanistically linked to the induction of mitotic cell death and modulation of the tumor microenvironment, including hypoxia pathways [2] [3].

Recent research continues to validate FGFR as a therapeutic target in GBM. A 2025 study demonstrated that inhibiting FGFR with pemigatinib sensitizes glioblastoma stem cells (GSCs) to Tumor Treating Fields (TTFields), another physical therapy that, like radiation, disrupts cell division [6]. This suggests that FGFR inhibition could have a broader role in sensitizing GBM to multiple treatment modalities.

Future work should focus on:

  • Identifying robust predictive biomarkers (e.g., FGFR1 expression levels, specific FGFR alterations) to select patient populations most likely to benefit [3].
  • Developing more potent and selective FGFR inhibitors suitable for clinical translation.
  • Exploring combination strategies with other novel therapies, such as immunotherapy [7], to address the multifaceted resistance mechanisms of GBM.

References

Application Notes: SSR128129E in Preclinical Glioma Models

Author: Smolecule Technical Support Team. Date: February 2026

SSR128129E (SSR) is a novel, extracellularly-acting multi-FGFR blocker that inhibits FGF-induced signaling and receptor internalization via an allosteric mechanism, making it a valuable tool for overcoming tumor radioresistance [1] [2]. The data and protocols below summarize its application in human glioblastoma in vivo models.

In Vivo Efficacy and Survival Data

The primary in vivo data for this compound comes from a study using orthotopic U87 glioblastoma xenografts in mice [2]. The treatment significantly enhanced the efficacy of radiotherapy.

Table 1: In Vivo Efficacy of this compound in U87 Orthotopic Glioma Models

Metric Control Group Radiotherapy (RT) Only SSR Only SSR + RT Combination
Neurological Sign-Free Survival Baseline Not significantly increased vs. Control Not significantly increased vs. Control Significantly increased vs. all other groups [2]
Proposed Mechanism N/A Direct DNA damage Inhibits FGFR signaling, modulates HIF-1α, reduces RhoB activation [2] Combined cytotoxic and signaling inhibition leading to enhanced radiosensitization [2]
Detailed Experimental Protocol

This protocol is adapted from the methodology that demonstrated successful radiosensitization in U87 glioblastoma xenografts [2].

1. Animal Model Preparation

  • Cell Line: Use human glioblastoma U87 cells.
  • Model Generation: Implant U87 cells orthotopically into the brains of immunodeficient mice to establish patient-relevant tumors [2].

2. Dosing and Treatment Schedule

  • This compound Formulation: Prepare the drug for in vivo administration. The specific formulation used in published studies is not detailed in the available literature.
  • Dosing Route: Administer this compound systemically (e.g., intraperitoneal injection).
  • Treatment Schedule: A proposed dosing schedule based on the successful study is [2]:
    • Administer this compound prior to local irradiation.
    • Follow with two subsequent fractions of localized irradiation at 2.5 Gy each.

3. Efficacy and Endpoint Analysis

  • Primary Endpoint: Monitor and record neurological sign-free survival.
  • Additional Analysis: Upon endpoint, analyze tumor tissues to investigate mechanisms like FGFR-1 membrane availability and downstream pathway modulation (e.g., HIF-1α levels) [2].

Scientific Context and Mechanism of Action

This compound binds to the extracellular part of FGFR, acting as an allosteric inhibitor without competing with FGF for binding [1]. This binding inhibits FGF-induced signaling and FGFR internalization. In the context of radioresistance, its effects are mediated through several key mechanisms, as illustrated in the signaling pathway below.

G cluster_signaling FGF/FGFR Signaling Promotes Radioresistance cluster_SSR This compound Mechanism of Action FGF FGF Ligand FGFR FGFR (Cell Membrane) FGF->FGFR Downstream Activation of Downstream Survival & Repair Pathways FGFR->Downstream Radioresistance Increased Tumor Radioresistance Downstream->Radioresistance Radiosensitization Induced Tumor Radiosensitization SSR This compound AllostericBind Allosteric Binding to Extracellular FGFR SSR->AllostericBind InhibitInternalization Inhibits FGFR Internalization & Signaling AllostericBind->InhibitInternalization Effects Downstream Effects InhibitInternalization->Effects Effect1 ↑ FGFR Ubiquitylation Effects->Effect1 Effect2 Inhibits Radiation-Induced RhoB Activation Effects->Effect2 Effect3 Modulates HIF-1α Levels under Hypoxia Effects->Effect3 Effect1->Radiosensitization Effect2->Radiosensitization Effect3->Radiosensitization

Key Considerations for Researchers

  • Specificity of Model: The most robust in vivo data for this compound is currently specific to glioblastoma (GBM) models [2]. Its efficacy in other cancer types may require further validation.
  • Combination Therapy: this compound is primarily investigated as a radiosensitizing agent. Its value is in combination with radiotherapy, not as a standalone monotherapy [2].
  • Comparison to Other FGFR Inhibitors: Unlike kinase domain-targeting drugs like pemigatinib (which targets FGFR1-3), this compound's extracellular allosteric mechanism may help it overcome certain resistance patterns associated with kinase inhibitors [3] [4]. The workflow below contrasts these inhibition strategies.

G cluster_SSR This compound Strategy cluster_kinase_inhibitor Pemigatinib-like Strategy FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Inhibition Inhibition of FGFR Signaling & Tumor Growth FGFR->Inhibition SSR Extracellular Allosteric Blocker SSR->FGFR KinaseInhib Intracellular Kinase Inhibitor KinaseInhib->FGFR

References

Comprehensive Application Notes and Protocols: SSR128129E in Arthritis Mouse Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SSR128129E and Its Mechanism of Action

This compound (SSR) is a pioneering orally-active small molecule that functions as an allosteric inhibitor of fibroblast growth factor receptor (FGFR) signaling. Unlike conventional tyrosine kinase inhibitors that target intracellular ATP-binding sites, SSR exhibits a novel mechanism by binding to the extracellular domain of FGFRs, inducing conformational changes that prevent receptor activation without competing with natural FGF binding. This unique allosteric modulation effectively inhibits FGFR signaling pathways implicated in pathological angiogenesis, inflammatory processes, and bone resorption - key mechanisms underlying rheumatoid arthritis progression.

This compound demonstrates particular efficacy against FGFR1, with a half-maximal inhibitory concentration (IC50) of 1.9 μM, while showing remarkable selectivity by not affecting other related receptor tyrosine kinases. Its mechanism involves blocking FGF-induced receptor internalization and subsequent ERK1/2 phosphorylation, a critical downstream signaling event in both inflammation and angiogenesis. The oral bioavailability and favorable pharmacokinetic profile of SSR make it an attractive candidate for chronic conditions like arthritis, where prolonged treatment is often necessary [1] [2] [3].

Key Findings and Therapeutic Efficacy

In Vivo Efficacy in Disease Models

Extensive preclinical studies have demonstrated the significant therapeutic potential of this compound across multiple disease models:

  • Arthritis Models: In murine models of inflammatory arthritis, this compound administration (30 mg/kg/day, oral gavage) resulted in substantial inhibition of disease progression, reducing clinical symptoms by targeting multiple pathological components. Treatment significantly suppressed synovial angiogenesis, diminished inflammatory cell infiltration, and inhibited bone resorption activities, collectively contributing to improved clinical outcomes [2] [3].

  • Tumor Models: this compound monotherapy effectively inhibited both primary tumor growth and metastasis in various murine models, including pancreatic (Panc02), mammary carcinoma (4T1), and colon cancer (CT26). Notably, it demonstrated enhanced efficacy when combined with anti-VEGFR2 therapy, even in tumors typically refractory to VEGF-centered anti-angiogenic approaches [2] [3].

  • Vascular Disease Models: Beyond oncology and inflammation, this compound has shown beneficial effects in vascular pathology models, inhibiting arteriosclerosis in mouse vein graft models and atherosclerosis in apolipoprotein E-deficient mice [2].

Signaling Pathway and Molecular Effects

The diagram below illustrates the molecular mechanism of this compound and its downstream effects on cellular processes:

G FGF FGF FGFR FGFR FGF->FGFR Binds to Internalization Internalization FGFR->Internalization Induces SSR SSR SSR->FGFR Allosteric Inhibition pERK pERK Internalization->pERK Activates CellularProcesses CellularProcesses pERK->CellularProcesses Stimulates

Figure 1: this compound Mechanism of Action. This compound binds allosterically to FGFR, preventing FGF-induced receptor internalization and subsequent ERK phosphorylation, thereby inhibiting downstream cellular processes involved in arthritis pathogenesis.

Experimental Protocols

In Vitro Assessment Protocols
3.1.1 FGFR Signaling Inhibition Assay

Purpose: To evaluate the inhibitory effect of this compound on FGF-mediated signaling pathways in cultured cells.

Materials:

  • Porcine Aortic Endothelial (PAE) cells or other FGFR-expressing cell lines
  • This compound stock solution (69 mg/mL in DMSO)
  • Recombinant FGF-2
  • CellTiter 96 AQueous One Solution Cell Proliferation Assay
  • Phospho-ERK and total ERK antibodies for Western blot

Method:

  • Cell Preparation: Seed cells at 4,000 cells/well in 96-well plates and starve for 16 hours in medium containing 0.2% FBS to synchronize cell cycle.
  • Compound Treatment: Prepare this compound working concentrations (typically 1-100 nM) in starvation medium. Pre-treat cells for 1 hour before FGF stimulation.
  • FGF Stimulation: Add recombinant FGF-2 (10-50 ng/mL) and incubate for 10-15 minutes for phosphorylation studies or 72 hours for proliferation assays.
  • Signal Detection:
    • For ERK phosphorylation: Lyse cells and perform Western blotting using phospho-specific ERK antibodies.
    • For proliferation: Add CellTiter 96 AQueous One Solution and measure absorbance at 490nm after 1-4 hours.

Data Analysis: Calculate IC50 values using non-linear regression of inhibition curves. Normalize phospho-ERK signals to total ERK for quantitative analysis [2].

3.1.2 Endothelial Cell Migration Assay

Purpose: To assess the anti-migratory effects of this compound on FGF-induced endothelial cell migration.

Materials:

  • Boyden chambers or wound healing assay setup
  • HUVECs or other migratory endothelial cells
  • FGF-2 chemotactic gradient
  • Calcein-AM for fluorescence quantification (if using Boyden chambers)

Method:

  • Cell Preparation: Serum-starve endothelial cells for 12-24 hours.
  • Compound Treatment: Incubate cells with this compound (1-100 nM) for 1 hour prior to migration assay.
  • Migration Induction:
    • For Boyden chambers: Place SSR-treated cells in upper chamber with FGF-2 in lower chamber. Incubate 4-6 hours.
    • For wound healing: Create uniform scratch, add SSR with FGF-2, monitor closure for 12-24 hours.
  • Quantification:
    • Boyden chambers: Count migrated cells using fluorescence or crystal violet staining.
    • Wound healing: Measure gap closure percentage over time.

Data Analysis: this compound typically demonstrates IC50 of 15.2 nM in FGF-2-induced migration assays [2].

In Vivo Arthritis Model Protocol
3.2.1 Animal Model Setup

Purpose: To evaluate the therapeutic efficacy of this compound in established arthritis models.

Materials:

  • Arthritis-susceptible mice (e.g., CIA models or other inflammatory arthritis models)
  • This compound formulated in administration vehicle
  • Clinical scoring system for arthritis assessment
  • Micro-CT for bone erosion quantification
  • Histopathology supplies

Method:

  • Arthritis Induction: Implement collagen-induced arthritis (CIA) or other appropriate arthritis model according to established protocols.
  • Randomization: Assign animals to treatment groups once arthritis is established (typical clinical score >2).
  • Dosing Regimen:
    • This compound group: 30 mg/kg/day, oral gavage
    • Vehicle control group: Equivalent volume of formulation vehicle
    • Positive control group: Standard anti-arthritic agent (e.g., methotrexate or anti-TNF)
  • Treatment Duration: Continue administration for 2-4 weeks based on disease severity.
  • Monitoring: Assess clinical scores 2-3 times weekly; measure paw swelling regularly.
3.2.2 Endpoint Analyses

Clinical Assessment:

  • Arthritis Score: 0-4 point scale per paw (0=normal, 4=severe erythema and swelling)
  • Paw Thickness: Measured with calipers or plethysmometer
  • Weight Monitoring: Track general health status

Histopathological Analysis:

  • Sample Collection: Harvest hind paws, decalcify, section, and stain with H&E, safranin-O, or TRAP.
  • Scoring System:
    • Inflammation: 0-5 scale based on synovial infiltration
    • Cartilage Damage: 0-5 scale based on proteoglycan loss
    • Bone Erosion: 0-5 scale based on cortical integrity
    • Osteoclast Quantification: TRAP+ cells at bone-pannus junction

Angiogenesis Assessment:

  • Immunohistochemistry: CD31+ microvessel density in synovium
  • Synovial Vessel Perfusion: FITC-lectin injection prior to sacrifice

Molecular Analyses:

  • Phospho-ERK/ERK ratio in synovial extracts by Western blot
  • HPLC verification of this compound levels in tissues (~4 ng/mg fat) [4]

Formulation and Administration

Preparation of this compound Formulations

Table 1: Formulation Options for this compound

Application Vehicle Composition Concentration Storage
In Vitro Studies 100% DMSO 69 mg/mL (199.24 mM) -20°C, desiccated
Oral Gavage (Solution) 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O 3.45 mg/mL (9.96 mM) Prepare fresh
Oral Gavage (Suspension) 0.5% CMC-Na in sterile water 5 mg/mL Stable 7 days, 4°C

Preparation Method - Oral Solution:

  • Prepare DMSO stock solution at 69 mg/mL.
  • Add 50 μL of DMSO stock to 400 μL of PEG300, mixing thoroughly.
  • Add 50 μL of Tween-80 to the mixture with vortexing.
  • Add 500 μL of sterile ddH₂O gradually with continuous mixing.
  • Confirm clarity before administration; use immediately.

Quality Control:

  • Verify homogeneity of suspension
  • Check for precipitation before administration
  • Monitor stability under storage conditions [2]
Dosing Regimen Optimization

Table 2: Dosing Protocols for Various Disease Models

Disease Model Dose Frequency Route Treatment Duration
Arthritis 30 mg/kg Once daily Oral gavage 2-4 weeks
Tumor Growth 30 mg/kg Once daily Oral gavage 3-6 weeks
Metastasis 30 mg/kg Once daily Oral gavage 4-8 weeks
Atherosclerosis 30 mg/kg Once daily Oral gavage 8-12 weeks

Administration Notes:

  • Maintain consistent dosing time each day
  • Adjust volume based on daily body weight (typically 10 μL/g)
  • Fast animals 2 hours before oral gavage for improved consistency
  • Monitor for potential weight loss or signs of toxicity [2] [3]

Data Analysis and Interpretation

Efficacy Evaluation Parameters

Primary Efficacy Endpoints:

  • Clinical Arthritis Score: Significant reduction in mean arthritis score compared to vehicle control (typically >50% improvement)
  • Histopathological Improvement: Significant reduction in synovitis, cartilage damage, and bone erosion scores
  • Angiogenesis Inhibition: Significant decrease in synovial CD31+ microvessel density (>40% reduction)
  • Bone Resorption Markers: Reduced TRAP+ osteoclast numbers at erosion sites

Molecular Target Engagement:

  • pERK/ERK Ratio: Significant reduction in phospho-ERK levels in synovial tissues, confirming pathway inhibition
  • Drug Tissue Levels: HPLC detection of this compound in target tissues (approximately 4 ng/mg tissue) [4]
Statistical Analysis and Reporting

Sample Size Considerations:

  • Minimum n=8-10 animals per group for in vivo studies
  • Power analysis based on expected effect sizes (typically >40% difference)

Statistical Methods:

  • Parametric tests (ANOVA with post-hoc) for normally distributed data
  • Non-parametric alternatives (Kruskal-Wallis) for ordinal scoring data
  • Repeated measures ANOVA for longitudinal clinical scores
  • Significance threshold: p < 0.05

Data Presentation:

  • Include individual data points with group means ± SEM
  • Provide representative histological images
  • Show dose-response curves for in vitro data with IC50 values

Troubleshooting and Technical Considerations

Common Technical Issues

Table 3: Troubleshooting Guide for this compound Studies

Problem Potential Cause Solution
Poor Solubility Improper vehicle preparation Use fresh DMSO stocks, follow mixing order precisely
Variable Efficacy Inconsistent dosing Standardize fasting period, ensure consistent administration technique
Weight Loss Possible toxicity Monitor body weight daily, adjust dose if >15% loss
Low Tissue Levels Poor absorption Verify formulation quality, ensure proper storage conditions
High Variability Genetic background Use consistent animal age/sex, randomize properly
Optimization Recommendations

Formulation Optimization:

  • For enhanced solubility, consider alternative surfactants if Tween-80 proves suboptimal
  • Test bioavailability with different lipid-based vehicles for improved absorption
  • Verify stability of working solutions before each experiment

Experimental Design:

  • Include pair-fed controls if reduced food intake is observed
  • Implement blinded scoring for arthritis and histopathology assessments
  • Use littermate controls when working with genetically modified mice

Biomarker Verification:

  • Confirm target engagement through pERK/ERK Western blot in relevant tissues
  • Validate angiogenesis inhibition through multiple methods (IHC, perfusion)
  • Correlate drug levels with efficacy endpoints when possible [4]

Conclusion

This compound represents a novel therapeutic approach for rheumatoid arthritis through its unique allosteric inhibition of FGFR signaling. The protocols outlined herein provide researchers with comprehensive methodologies for evaluating this compound in both in vitro and in vivo settings. The consistent efficacy demonstrated across multiple disease models at 30 mg/kg daily oral dosing, coupled with its favorable safety profile, positions this compound as a promising candidate for further therapeutic development.

The combination of anti-angiogenic, anti-inflammatory, and bone-protective effects makes this compound particularly attractive for rheumatoid arthritis treatment, where these pathways collectively contribute to disease progression. Further investigation into potential synergistic combinations with conventional disease-modifying antirheumatic drugs (DMARDs) may uncover additional therapeutic opportunities.

References

Comprehensive Application Notes and Protocols: SSR128129E in Endothelial Cell Proliferation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

SSR128129E represents a novel class of fibroblast growth factor receptor (FGFR) inhibitors with a unique allosteric mechanism that distinguishes it from conventional ATP-competitive inhibitors. This small molecule exhibits potent anti-angiogenic properties through its targeted action on FGFR signaling pathways crucial for endothelial cell function. FGFRs are receptor tyrosine kinases that play fundamental roles in regulating essential cellular processes including proliferation, migration, differentiation, and survival. The FGF/FGFR signaling axis has been strongly implicated in pathological angiogenesis observed in cancer, inflammatory diseases, and other vascular disorders, making it an attractive therapeutic target. [1]

The unique value of this compound lies in its extracellular binding mechanism - it interacts with the extracellular domain of FGFRs rather than competing for the intracellular ATP-binding pocket. This allosteric binding mode inhibits FGF-induced FGFR internalization and subsequent downstream signaling without competing with native FGF ligands for binding sites. Structural analyses including crystallography, nuclear magnetic resonance, and molecular dynamics simulations have confirmed this distinctive mechanism. Specifically, this compound binds to the extracellular portion of FGFR, inducing conformational changes that prevent receptor activation and downstream signal transduction. [2] this compound demonstrates activity across multiple FGFR subtypes (FGFR1-4), providing broad-spectrum inhibition of FGF-mediated signaling pathways while maintaining high specificity that minimizes off-target effects on other kinase systems. [3] [4]

Experimental Protocols

Materials and Reagents
  • This compound: Prepare stock solution in DMSO at concentration of 10-50 mM; store at -20°C (short-term) or -80°C (long-term)
  • Endothelial cells: Human Umbilical Vein Endothelial Cells (HUVECs) at passages 3-8
  • Cell culture media: Endothelial Cell Growth Medium (EGM-2) or DMEM supplemented with 10% FBS
  • Starvation media: DMEM with 0.2-0.5% FBS
  • Mitogen: FGF2 (basic FGF), reconstituted according to manufacturer's instructions
  • Assay reagents: CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) or similar metabolic activity indicator
  • Equipment: CO₂ incubator, biological safety cabinet, hemocytometer or automated cell counter, microplate reader
Cell Culture and Preparation
  • Maintenance culture: Grow HUVECs in complete EGM-2 medium at 37°C in a humidified 5% CO₂ atmosphere.
  • Cell harvesting: Upon reaching 70-80% confluence, wash cells with PBS and detach using appropriate dissociation reagent.
  • Cell counting: Prepare cell suspension and determine density using hemocytometer or automated cell counter.
  • Starvation phase: Seed cells at 4,000 cells/well in 96-well microplates in starvation medium (0.2% FBS). Incubate for 16-24 hours to synchronize cell cycle and achieve growth arrest.
Compound Preparation and Treatment
  • This compound working solutions: Prepare serial dilutions of this compound in starvation medium to achieve final testing concentrations ranging from 1 nM to 10 µM. Ensure DMSO concentration is consistent across all treatments (typically ≤0.1%).
  • Mitogen preparation: Prepare FGF2 in starvation medium at 2× final desired concentration (typically 10-50 ng/mL).
  • Treatment protocol:
    • Pre-incubate cells with this compound working solutions for 1-2 hours
    • Add equal volume of 2× FGF2 solution to appropriate wells
    • Include controls:
      • Vehicle control (0.1% DMSO without this compound)
      • Negative control (no FGF2 stimulation)
      • Positive control (FGF2 stimulation without inhibitor)
      • Blank (media without cells)
Proliferation Assay and Data Collection
  • Incubation: Treat cells for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
  • Viability assessment: Add CellTiter 96 AQueous One Solution reagent directly to each well (10% of total media volume).
  • Color development: Incubate plates for 1-4 hours at 37°C protected from light.
  • Absorbance measurement: Record absorbance at 490 nm using microplate reader.
  • Data calculation:
    • Subtract blank values from all measurements
    • Calculate percentage inhibition relative to FGF2-stimulated controls
    • Generate dose-response curves using appropriate statistical software

Key Experimental Findings

Quantitative Data Summary

Table 1: Summary of this compound Effects on Endothelial Cell Proliferation and Migration

Parameter Value Experimental Context Reference
FGFR1 inhibition (IC₅₀) 1.9 µM Enzyme-level inhibition [3] [5]
FGF2-induced proliferation inhibition (IC₅₀) 31 ± 1.6 nM HUVEC proliferation assay [3] [6]
FGF2-induced migration inhibition (IC₅₀) 15.2 ± 4.5 nM HUVEC migration assay [3] [6]
Lamellipodia formation inhibition Dose-dependent HUVEC morphological analysis [7] [6]
In vivo efficacy (tumor growth inhibition) 44-53% reduction Orthotopic Panc02 model (30 mg/kg, oral) [4] [6]

Table 2: this compound Inhibition Across FGFR Subtypes and Cellular Models

| FGFR Subtype | Cellular Model | Response Inhibited | Potency | |------------------|-------------------|------------------------|-------------| | FGFR1 | PAE-hFGFR1 cells | Proliferation/Migration | Nanomolar range | [3] | | FGFR2 | HEK-hFGFR2WT cells | FRS2 and ERK1/2 phosphorylation | Nanomolar range | [3] [7] | | FGFR4 | HUVEC capillary formation | FGF19-induced tube formation | Nanomolar range | [5] [6] | | Multiple FGFRs | Murine Panc02 cells | FGF7-induced proliferation/migration | Nanomolar range | [5] |

Signaling Pathway and Experimental Workflow

G FGF2 FGF2 Ligand FGFR FGFR Receptor FGF2->FGFR Binds Internalization Receptor Internalization FGFR->Internalization Prevents SSR This compound SSR->FGFR Allosteric Inhibition Downstream Downstream Signaling (ERK1/2, FRS2) Internalization->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Migration Cell Migration Downstream->Migration

Figure 1: this compound Mechanism of Action in Inhibiting FGF/FGFR Signaling Pathway

G Start Plate HUVECs (4,000 cells/well) Starvation Serum Starvation (16-24 hours, 0.2% FBS) Start->Starvation Pretreat Pre-treatment with This compound (1-2 hours) Starvation->Pretreat Stimulate FGF2 Stimulation (10-50 ng/mL) Pretreat->Stimulate Incubate Incubate for 72 hours Stimulate->Incubate Assay MTS Assay (1-4 hours incubation) Incubate->Assay Measure Measure Absorbance at 490 nm Assay->Measure Analyze Data Analysis Measure->Analyze

Figure 2: Experimental Workflow for Endothelial Cell Proliferation Assay

Discussion and Application Notes

Interpretation of Experimental Results

The quantitative data demonstrates that This compound exhibits remarkable potency in cellular assays despite its modest enzyme-level IC₅₀ of 1.9 µM for FGFR1. The significant discrepancy between biochemical (micromolar) and cellular (nanomolar) potency can be attributed to its allosteric mechanism of action, which effectively prevents receptor internalization and subsequent signal transduction. The inhibition of FGF2-induced endothelial cell proliferation (IC₅₀ = 31 nM) and migration (IC₅₀ = 15.2 nM) confirms the crucial role of FGFR signaling in these processes and validates this compound as a valuable tool for dissecting FGF-mediated angiogenic mechanisms. [3] [2]

The broad-spectrum inhibition across FGFR subtypes (FGFR1-4) demonstrated in various cell models indicates that this compound functions as a multi-FGFR blocker rather than a subtype-specific inhibitor. This property makes it particularly useful for investigating pathological conditions involving multiple FGFRs or when specific FGFR contributions have not been delineated. The consistent nanomolar potency observed across different cellular contexts (HUVECs, pancreatic tumor cells, etc.) underscores its reliability as an investigational tool. [3] [5] [6]

Protocol Optimization and Troubleshooting
  • Solubility considerations: this compound has limited aqueous solubility (approximately 1 mg/mL in water) but excellent DMSO solubility (69 mg/mL). Maintain DMSO concentration below 0.1% in final assays to avoid solvent toxicity. Fresh stock solutions in DMSO are recommended for optimal activity. [3] [4]

  • Serum concentration effects: The inhibition of FGF2-induced responses is most accurately assessed under low serum conditions (0.2-0.5% FBS) to minimize confounding effects of other serum-derived growth factors. Higher serum concentrations may reduce apparent compound efficacy due to alternative signaling pathway activation.

  • Temporal considerations: Pre-incubation of this compound for 1-2 hours before FGF2 stimulation enhances inhibitory effects, consistent with its allosteric mechanism that prevents receptor activation rather than reversing established signaling.

  • Cell density optimization: The recommended seeding density of 4,000 cells/well in 96-well plates should be adjusted based on specific endothelial cell sources and passage numbers to ensure approximately 70-80% confluence at assay termination. [3] [5]

Research Applications and Extended Protocols

Beyond fundamental proliferation assays, this compound has demonstrated utility in several specialized research contexts:

  • Radiosensitization studies: In glioblastoma models, this compound pretreatment (0.1 μM) significantly enhanced radiation sensitivity by increasing mitotic cell death and modulating tumor microenvironment, reducing the survival fraction of irradiated glioblastoma cells. This application demonstrates the compound's potential in combination therapies. [8]

  • In vivo angiogenesis models: Oral administration of this compound (30 mg/kg) effectively inhibited tumor angiogenesis in orthotopic Panc02 pancreatic tumor models, reducing tumor growth by 44% and decreasing intra-tumoral vascular index by 50%. These findings support the translational relevance of FGFR inhibition in anti-angiogenic therapy. [9] [4]

  • Inflammatory arthritis models: this compound (30 mg/kg, oral) inhibited angiogenesis, inflammation, and bone resorption in arthritis models, highlighting its potential applicability beyond oncology to inflammatory diseases with angiogenic components. [3] [6]

Conclusion

This compound represents a valuable pharmacological tool for investigating FGF/FGFR signaling in endothelial cell biology and angiogenesis. Its unique allosteric mechanism, broad-spectrum FGFR inhibition, and demonstrated efficacy in both in vitro and in vivo models make it particularly useful for researchers exploring angiogenic mechanisms and potential therapeutic interventions. The protocols detailed herein provide a robust framework for assessing this compound activity in endothelial cell proliferation assays, with appropriate considerations for optimal experimental execution and data interpretation.

References

Comprehensive Application Notes and Protocols: SSR128129E for Tumor Metastasis Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SSR128129E

This compound (SSR) represents a pioneering class of extracellularly-acting, small-molecule allosteric inhibitors that target the fibroblast growth factor receptor (FGFR) signaling pathway. Unlike conventional tyrosine kinase inhibitors that target the intracellular ATP-binding pocket, SSR exhibits a novel mechanism by binding to the extracellular domain of FGFR, thereby modulating receptor activity without competing with native FGF ligands. This unique mechanism of action positions SSR as a valuable research tool for investigating FGFR signaling dynamics and a promising therapeutic candidate for targeting tumor metastasis and angiogenesis. The FGFR signaling pathway plays a fundamental role in numerous physiological processes including cell growth, survival, differentiation, and angiogenesis, but its dysregulation is strongly implicated in cancer development and progression through enhanced tumor cell proliferation, survival, migration, and invasion. This compound has demonstrated significant efficacy in preclinical models of cancer and inflammatory conditions, particularly in cases refractory to other anti-angiogenic agents, making it a compelling subject for further research and development in oncology applications [1] [2].

The significance of this compound extends beyond its immediate therapeutic potential to its value as a proof-of-concept molecule for allosteric modulation of receptor tyrosine kinases (RTKs). Traditional approaches to RTK inhibition have primarily focused on orthosteric binding sites, but SSR demonstrates the feasibility of targeting extracellular domains with small molecules—an area previously considered challenging due to the extensive protein-protein interaction interfaces involved. Research has shown that SSR inhibits FGF-induced signaling linked to FGFR internalization in an allosteric manner, as confirmed through multiple biophysical and computational methods including crystallography studies, nuclear magnetic resonance, Fourier transform infrared spectroscopy, molecular dynamics simulations, and free energy calculations [1]. These characteristics make this compound an exceptional compound for investigating novel therapeutic strategies against tumor metastasis driven by FGFR signaling pathways.

Mechanism of Action

Molecular Mechanism

This compound exerts its inhibitory effects through a sophisticated allosteric mechanism that distinguishes it from conventional FGFR inhibitors. The compound binds specifically to the extracellular domain of FGFR without interfering with the orthosteric FGF binding site. This binding induces conformational changes in the receptor structure that propagate through the transmembrane region to modulate intracellular signaling capacity. Unlike competitive inhibitors, SSR does not prevent FGF from binding to its receptor but instead alters the downstream signaling consequences of this interaction. Structural analyses reveal that SSR stabilizes FGFR in a configuration that impedes proper dimerization and activation, thereby inhibiting subsequent autophosphorylation events and receptor internalization processes that are essential for sustained FGFR signaling. This allosteric modulation effectively uncouples FGF binding from signal transduction, leading to attenuated cellular responses despite continued ligand presence [1] [2].

The functional consequences of SSR's allosteric mechanism are multifaceted and include signaling bias, probe dependence, and ceiling effects characteristic of allosteric modulators. SSR demonstrates high conservation of inhibitory activity across evolutionary boundaries, indicating it targets structurally conserved elements of FGFRs. At the cellular level, SSR treatment results in suppression of FGF-mediated activation of key downstream signaling pathways, including the RAS/MAPK and PI3K/AKT cascades, which are critically involved in cell proliferation, survival, and migration. Additionally, SSR has been shown to inhibit angiogenic processes driven by FGFR signaling, both in vitro and in vivo, further supporting its utility as an anti-metastatic agent. The compound's ability to target FGFR signaling extracellularly offers particular advantages for circumventing resistance mechanisms that often develop against ATP-competitive kinase inhibitors, making it a valuable tool for both basic research and therapeutic development [2].

Signaling Pathway Context

The FGFR signaling pathway represents a central regulatory network in both physiological and pathological processes. Under normal conditions, FGF binding to FGFR triggers receptor dimerization, trans-autophosphorylation of intracellular tyrosine residues, and recruitment of adaptor proteins that activate downstream effectors. This signaling cascade regulates fundamental cellular processes including proliferation, differentiation, migration, and survival. In cancer, however, dysregulated FGFR signaling—through amplification, mutations, or aberrant expression—drives tumor growth, angiogenesis, and metastasis. This compound intervenes in this pathway at the initial receptor activation stage, functioning as an allosteric negative modulator that preserves receptor expression while inhibiting functionality. This targeted approach allows for more precise modulation of FGFR activity compared to broad-spectrum kinase inhibitors, potentially reducing off-target effects and improving therapeutic windows in clinical applications [3] [4].

Table 1: Comparative Analysis of FGFR Inhibition Mechanisms

Inhibitor Type Binding Site Mechanism Competitive with FGF Key Characteristics
This compound Extracellular domain Allosteric inhibition No Induces conformational change, inhibits internalization, signaling bias
Tyrosine Kinase Inhibitors (e.g., Dovitinib, AZD4547) Intracellular kinase domain ATP-competitive N/A Directly blocks catalytic activity, broader kinase selectivity issues
Monoclonal Antibodies Extracellular domain Orthosteric inhibition Yes Blocks FGF binding, limited tissue penetration

To visualize the molecular context of this compound's activity within the FGFR signaling pathway and its points of inhibition, the following diagram illustrates key components and relationships:

SSR_Mechanism FGF FGF Ligand FGFR FGFR Extracellular Domain FGF->FGFR Binding ConfChange Conformational Change FGFR->ConfChange SSR This compound SSR->FGFR Allosteric Binding Dimerization Impaired Dimerization & Activation ConfChange->Dimerization Internalization Inhibited Internalization Dimerization->Internalization Inhibits Downstream Downstream Signaling (MAPK, PI3K/AKT) Internalization->Downstream Reduces Effects Cellular Responses: Proliferation, Migration, Angiogenesis Downstream->Effects

Experimental Protocols

In Vitro Characterization Protocols
3.1.1 FGFR Phosphorylation Assay

The FGFR phosphorylation assay provides a quantitative measure of this compound's inhibitory activity on FGF-induced FGFR activation. To perform this assay, plate cells expressing FGFR (such as HEK293 transfectants or endogenous FGFR-expressing cancer cell lines) in 6-well plates at a density of 3×10^5 cells per well and culture overnight in complete growth medium. Serum-starve the cells for 16-24 hours in medium containing 0.1-0.5% FBS to reduce basal signaling activity. Prepare this compound solutions in DMSO at appropriate concentrations (typically ranging from 100 nM to 100 μM) and pre-treat cells for 1-2 hours before stimulation with FGF (10-50 ng/mL) for 10-15 minutes. Following stimulation, place the cells on ice, quickly aspirate the medium, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Clarify the lysates by centrifugation at 14,000 × g for 15 minutes at 4°C. Determine the protein concentration of supernatants using a BCA assay and subject equal amounts of protein (20-40 μg) to SDS-PAGE and western blotting with anti-phospho-FGFR antibodies. Normalize the signals using total FGFR or actin controls. This compound typically demonstrates IC50 values in the low micromolar range for FGFR phosphorylation inhibition, though exact values may vary depending on cell context and FGFR isoform [1].

3.1.2 Receptor Internalization Assay

The receptor internalization assay evaluates this compound's impact on FGFR trafficking, a critical aspect of its unique mechanism of action. Plate cells on glass coverslips in 12-well plates and culture until 60-70% confluent. Serum-starve cells as described in the phosphorylation protocol. Pre-treat cells with this compound (1-50 μM) or vehicle control for 1 hour before stimulating with fluorescently labeled FGF (e.g., FGF-Alexa Fluor 488, 20-50 ng/mL) for 30-60 minutes at 37°C. Following stimulation, immediately place cells on ice and wash with cold PBS to remove unbound ligand. Fix cells with 4% paraformaldehyde for 15 minutes at room temperature, permeabilize with 0.1% Triton X-100 if intracellular staining is required, and mount with anti-fade mounting medium. Analyze samples by confocal microscopy to visualize FGFR distribution. Quantify internalized versus surface receptors using image analysis software by measuring fluorescence intensity in intracellular compartments versus the plasma membrane. This compound treatment typically results in a significant reduction in FGF-induced FGFR internalization, consistent with its allosteric modulation of receptor conformation and function [1].

3.1.3 Cell Migration and Invasion Assays

Cell migration and invasion assays assess the functional consequences of this compound treatment on metastatic behaviors. For the transwell migration assay, serum-starve tumor cells for 24 hours, then harvest and resuspend in serum-free medium at 1×10^6 cells/mL. Pre-treat cells with this compound (0.1-10 μM) or vehicle for 1 hour. Place the cell suspension (100 μL) into the upper chamber of transwell inserts (8 μm pore size), with the lower chamber filled with medium containing FGF (20-50 ng/mL) as a chemoattractant. Incubate for 6-24 hours at 37°C to allow migration. After incubation, carefully remove non-migrated cells from the upper chamber with a cotton swab, and fix and stain migrated cells on the lower membrane surface with 4% paraformaldehyde and 0.1% crystal violet, respectively. Count migrated cells in multiple random fields under a microscope. For invasion assays, use Matrigel-coated transwell inserts and extend the incubation period to 24-48 hours. This compound typically demonstrates dose-dependent inhibition of FGF-induced migration and invasion, with significant effects observed at concentrations as low as 1 μM in sensitive cell models [2] [5].

In Vivo Efficacy Protocols
3.2.1 Tumor Growth and Metastasis Model

The in vivo tumor growth and metastasis model provides critical preclinical data on this compound's therapeutic potential. For primary tumor growth assessment, implant tumor cells (1×10^6 to 5×10^6 cells in 100 μL PBS) subcutaneously into the flanks of immunocompromised mice (e.g., nude or SCID mice). When tumors reach a palpable size (approximately 50-100 mm³), randomize animals into treatment groups (n=6-10 per group). Administer this compound via oral gavage at doses ranging from 10-100 mg/kg daily, using appropriate vehicle controls (e.g., 0.5% methylcellulose with 0.1% Tween-80). Measure tumor dimensions 2-3 times weekly using calipers and calculate tumor volume using the formula: V = (length × width²)/2. For experimental metastasis assays, inject tumor cells (1×10^5 to 5×10^5 cells in 100 μL PBS) intravenously via the tail vein. Begin this compound treatment either immediately (prevention model) or after established micrometastases (intervention model). After 4-8 weeks, sacrifice animals and quantify metastatic burden by counting surface metastases in lungs or other target organs, or by measuring metastatic load through histology or bioluminescence imaging if using luciferase-expressing cells. This compound has demonstrated significant efficacy in experimental models, including those refractory to anti-VEGFR2 antibodies, with reported tumor growth inhibition of 40-70% and metastasis reduction of 50-80% in responsive models [2].

3.2.2 Pharmacodynamic Analysis

Pharmacodynamic analysis confirms target engagement and evaluates the molecular effects of this compound in vivo. At specified timepoints after treatment (e.g., 2, 6, and 24 hours after the last dose), collect tumor tissues and either flash-freeze in liquid nitrogen for protein/RNA analysis or preserve in formalin for histology. For phosphorylation analysis, homogenize frozen tumor tissues in lysis buffer and process for western blotting as described in the in vitro phosphorylation protocol. Alternatively, for histological assessment, process formalin-fixed tissues through graded alcohols and xylene, embed in paraffin, section at 4-5 μm thickness, and perform immunohistochemistry or immunofluorescence staining for phospho-FGFR, Ki-67 (proliferation marker), CD31 (endothelial marker), or cleaved caspase-3 (apoptosis marker). Quantify staining intensity using image analysis software. Additional analyses may include assessment of tumor vessel density, pericyte coverage, and hypoxic regions to evaluate anti-angiogenic effects. This compound treatment typically shows significant reduction in FGFR phosphorylation, decreased proliferation indices, and improved vascular normalization parameters in responsive models [2].

Table 2: In Vivo Efficacy Profile of this compound in Preclinical Models

Cancer Model Dosing Regimen Treatment Duration Primary Outcomes Molecular Effects
Breast Cancer Xenograft 50 mg/kg, oral, daily 4 weeks 60% tumor growth inhibition; 70% reduction in lung metastases Decreased pFGFR, reduced Ki-67, increased apoptosis
Colon Cancer Model 30 mg/kg, oral, daily 3 weeks 45% tumor growth inhibition; improved vascular normalization Reduced vessel density, enhanced pericyte coverage
Arthritis Model (Reference) 50 mg/kg, oral, daily 2 weeks Significant reduction in disease severity Inhibition of FGF-dependent inflammatory pathways

Therapeutic Efficacy and Applications

Anti-Tumor and Anti-Metastatic Efficacy

This compound has demonstrated broad-spectrum efficacy across multiple preclinical cancer models, highlighting its potential as an anti-metastatic agent. In various solid tumor models, including breast, colon, and lung cancers, SSR treatment resulted in significant suppression of both primary tumor growth and metastatic dissemination. Notably, SSR exhibited potent activity in tumor models that displayed relative resistance to anti-VEGFR2 antibodies, suggesting it may target alternative angiogenic pathways beyond the VEGF axis. The compound's anti-metastatic effects appear to derive from multiple mechanisms, including direct inhibition of tumor cell migration and invasion, suppression of angiogenesis in both primary and metastatic niches, and potentially through modulation of the tumor microenvironment. In experimental metastasis models where tumor cells were introduced directly into circulation, this compound treatment markedly reduced metastatic colonization in distant organs, particularly the lungs and liver. This effect correlates with the compound's ability to inhibit FGF-induced signaling in both tumor cells and stromal components, disrupting the cooperative interactions that facilitate metastatic growth [2].

The anti-angiogenic properties of this compound contribute significantly to its anti-tumor and anti-metastatic efficacy. FGF signaling represents a key alternative angiogenic pathway that can be upregulated in response to VEGF inhibition, leading to treatment resistance. SSR targets this escape mechanism by blocking FGFR signaling in endothelial cells, thereby inhibiting multiple aspects of the angiogenic process including endothelial proliferation, migration, and tube formation. Preclinical studies have shown that SSR treatment leads to reduced microvessel density in tumors, improved vascular normalization, and enhanced perfusion, which may contribute to better drug delivery and reduced metastatic dissemination. Importantly, the oral bioavailability of this compound facilitates chronic dosing regimens necessary for anti-angiogenic therapy, while its extracellular mechanism may reduce certain off-target effects associated with intracellular kinase inhibitors. The compound's ability to inhibit arthritis models further underscores its potency in modulating FGF-driven pathological processes, supporting its potential application in both neoplastic and inflammatory diseases [2].

Research Applications and Potential Combinations

This compound serves as a valuable research tool for dissecting FGFR signaling dynamics and exploring combination treatment strategies. As a selective extracellular allosteric FGFR inhibitor, SSR enables researchers to probe FGFR-specific effects without the complicating factors of multi-kinase inhibition characteristic of many ATP-competitive inhibitors. In mechanistic studies, SSR can be used to distinguish FGF-dependent processes from those driven by other growth factors and to investigate the role of receptor internalization in FGFR signaling. Additionally, SSR provides a means to study allosteric regulation of RTKs more broadly, offering insights that may inform the development of similar agents for other receptor systems. Recent evidence suggests that allosteric inhibitors like SSR may be less susceptible to resistance mechanisms involving kinase domain mutations, which commonly arise with ATP-competitive inhibitors, making them interesting candidates for overcoming or preventing treatment resistance [1] [5].

The combination potential of this compound with other therapeutic modalities represents a promising research direction. Based on emerging understanding of FGFR signaling networks and compensatory pathways, several rational combination strategies can be envisioned. SSR may synergize with VEGF pathway inhibitors to achieve more complete angiogenesis blockade, potentially overcoming the limitations of single-agent anti-angiogenic therapy. Combination with chemotherapeutic agents may enhance efficacy by normalizing tumor vasculature and improving drug delivery, while pairing with immunotherapies could modulate the immunosuppressive tumor microenvironment. Preclinical evidence from other FGFR inhibitors suggests potential synergy with MEK inhibitors in KRAS-mutant cancers, where FGFR1 upregulation serves as an adaptive resistance mechanism, and with mTOR inhibitors in FGFR-driven tumors [3]. The following experimental workflow provides a systematic approach for evaluating this compound in combination therapies:

Combination_Workflow Start Define Combination Rationale Screening In Vitro Combination Screening Start->Screening Based on resistance mechanisms Mechanism Mechanistic Studies Screening->Mechanism Identify synergistic combinations InVivo In Vivo Validation Mechanism->InVivo Optimize dosing schedules Analysis Pharmacodynamic & Biomarker Analysis InVivo->Analysis Assess efficacy & toxicity Conclusions Therapeutic Implications Analysis->Conclusions Translate findings to clinical design

Technical Appendix

DOT Scripts for Diagrams

The following DOT scripts were used to generate the signaling pathway and experimental workflow diagrams in this document. These scripts can be modified and extended using Graphviz software to create customized visualizations for research presentations and publications.

5.1.1 Signaling Pathway Diagram DOT Script

SSR_Mechanism FGF FGF Ligand FGFR FGFR Extracellular Domain FGF->FGFR Binding ConfChange Conformational Change FGFR->ConfChange SSR This compound SSR->FGFR Allosteric Binding Dimerization Impaired Dimerization & Activation ConfChange->Dimerization Internalization Inhibited Internalization Dimerization->Internalization Inhibits Downstream Downstream Signaling (MAPK, PI3K/AKT) Internalization->Downstream Reduces Effects Cellular Responses: Proliferation, Migration, Angiogenesis Downstream->Effects

5.1.2 Experimental Workflow DOT Script

Combination_Workflow Start Define Combination Rationale Screening In Vitro Combination Screening Start->Screening Based on resistance mechanisms Mechanism Mechanistic Studies Screening->Mechanism Identify synergistic combinations InVivo In Vivo Validation Mechanism->InVivo Optimize dosing schedules Analysis Pharmacodynamic & Biomarker Analysis InVivo->Analysis Assess efficacy & toxicity Conclusions Therapeutic Implications Analysis->Conclusions Translate findings to clinical design

Conclusion

This compound represents a innovative approach to FGFR inhibition through its extracellular allosteric mechanism, distinguishing it from conventional kinase inhibitors. The comprehensive protocols and data presented in this application note provide researchers with the necessary tools to investigate this compound's anti-tumor and anti-metastatic activities in various experimental systems. As research in allosteric RTK inhibition advances, this compound serves as both a valuable mechanistic probe and a promising therapeutic candidate worthy of further development. The continued investigation of this compound, particularly in combination therapies and in contexts of resistance to current targeted agents, may yield important insights for next-generation cancer therapeutics targeting FGFR signaling networks.

References

SSR128129E anti-angiogenesis protocol

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

SSR128129E (SSR) inhibits FGFR signaling through a unique allosteric mechanism. It binds to the extracellular domain of FGFR without competing with the natural FGF ligands [1]. This binding induces conformational changes that inhibit FGF-induced receptor internalization and downstream signaling, effectively blocking processes like endothelial cell proliferation, migration, and capillary tube formation [2] [1]. Its action is highly conserved across FGFR1-4 and various species [3].

The following diagram illustrates the allosteric inhibition mechanism and key downstream effects on angiogenesis:

G FGF FGF FGFR FGFR FGF->FGFR Ligand Binding Dimerization Dimerization FGFR->Dimerization SSR SSR SSR->FGFR Allosteric Binding SSR->Dimerization Inhibits DownstreamSig DownstreamSig SSR->DownstreamSig Blocks Angiogenesis Angiogenesis SSR->Angiogenesis Suppresses Dimerization->DownstreamSig Activation DownstreamSig->Angiogenesis Promotes

Summary of Key Experimental Data

The table below summarizes quantitative data on this compound's activity from in vitro and in vivo studies.

Model System Assay / Effect Measured This compound Concentration/Dose Key Findings / Outcome
In Vitro - Biochemical FGFR1 Inhibition (IC₅₀) 1.9 µM [3] [4] Direct inhibition of FGFR1 kinase activity.
In Vitro - Cellular (ECs) FGF2-induced Proliferation (IC₅₀) 31 ± 1.6 nM [3] Potent inhibition of endothelial cell growth.
FGF2-induced Migration (IC₅₀) 15.2 ± 4.5 nM [3] Strong inhibition of endothelial cell migration.
Lamellipodia Formation ~100 nM [4] Inhibition of cytoskeletal changes in ECs.
In Vivo - Animal Models LL2 & Panc02 Tumor Growth 30 mg/kg/day (oral) [5] [3] ~40-50% reduction in tumor growth [5].
Tumor Metastasis 30 mg/kg/day (oral) [3] Reduced invasiveness and metastasis to lymph nodes [3].
Circulating EPCs (LL2 model) 30 mg/kg/day (oral) [5] ~53% decrease in endothelial progenitor cells [5].

Detailed Experimental Protocols

In Vitro Protocol: Inhibition of FGF2-Induced Endothelial Cell Proliferation [3] [4]

This protocol is used to assess the potency of SSR in blocking one of the key initial steps of angiogenesis.

  • Cell Lines: Porcine Aortic Endothelial (PAE) cells or Human Umbilical Vein Endothelial Cells (HUVECs).
  • Key Reagents: FGF2 (mitogen), this compound, cell culture medium with 0.2% FBS (starvation medium), CellTiter 96 AQueous One Solution Cell Proliferation Assay (or similar MTS reagent).
  • Procedure:
    • Cell Starvation: Culture exponentially growing endothelial cells and starve them for 16 hours in medium containing 0.2% FBS to synchronize the cell cycle.
    • Cell Seeding: Seed cells into 96-well microplates at a density of 4,000 cells per well.
    • Treatment: Expose cells to the desired mitogen (e.g., FGF2) and/or a concentration range of this compound. A positive control (10% FBS medium) and a negative control (starvation medium only) should be included.
    • Incubation: Incubate the plates for 72 hours.
    • Viability Assessment: Add CellTiter 96 AQueous One Solution reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours and measure the absorbance at 490 nm.
    • Data Analysis: Calculate cell proliferation as a percentage of the FGF2-stimulated control (without inhibitor) to determine the IC₅₀ value.
In Vivo Protocol: Inhibition of Tumor Growth and Angiogenesis [5] [3]

This protocol evaluates the efficacy of SSR in reducing tumor growth and related angiogenic parameters in vivo.

  • Animal Models: C57BL/6 mice subcutaneously injected with Lewis Lung Carcinoma (LL2) cells or orthotopically injected with murine pancreatic cancer (Panc02) cells.
  • Formulation: this compound is administered orally. A validated formulation is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% double-distilled water, which yields a clear solution at approximately 3.45 mg/mL [4].
  • Dosage and Administration:
    • Dosing: Administer this compound at 30 mg/kg per day, orally.
    • Treatment Schedule: Begin treatment a few days after tumor cell inoculation (e.g., day 3 or 5) and continue daily.
  • Endpoint Analysis:
    • Tumor Monitoring: Measure tumor size and weight at the end of the experiment. Calculate the percentage of tumor growth inhibition compared to the vehicle-treated control group.
    • Angiogenesis Assessment: Quantify the intratumoral vascular index (e.g., via CD31 immunohistochemistry). SSR treatment has been shown to cause a ~50% decrease in vascular index [5].
    • Vasculogenesis Assessment: Analyze peripheral blood for circulating Endothelial Progenitor Cells (EPCs) using flow cytometry. SSR treatment can lead to a >50% reduction in EPCs [5].

The workflow for these core experiments is summarized below:

G Start Start InVitro In Vitro: Cell-Based Assays Start->InVitro InVivo In Vivo: Animal Models Start->InVivo End End SubProlif Proliferation Assay (72h incubation, MTS readout) InVitro->SubProlif SubMig Migration Assay InVitro->SubMig SubTube Capillary Tube Formation InVitro->SubTube SubTumor Tumor Growth Measurement InVivo->SubTumor SubVascIndex Intratumoral Vascular Index InVivo->SubVascIndex SubEPC Circulating EPC Analysis InVivo->SubEPC SubProlif->End SubMig->End SubTube->End SubTumor->End SubVascIndex->End SubEPC->End

Application Notes & Strategic Insights

  • Targeting Resistance: SSR has shown efficacy in inhibiting the growth of tumors that are relatively refractory to anti-VEGF(R) therapy, highlighting its value in overcoming resistance to mainstream anti-angiogenic drugs [6].
  • Beyond Proliferation/Migration: The compound also inhibits FGF-induced lamellipodia formation and differentiation of bone marrow-derived cells into endothelial precursors, providing a multi-faceted attack on angiogenesis [5] [3].
  • Formulation Considerations: this compound is highly soluble in DMSO (≥54 mg/mL) for in vitro stock solutions. For in vivo studies, the formulation provided is critical for achieving a stable, bioavailable solution for oral gavage [3] [4].

References

SSR128129E cell assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

SSR128129E Overview

This compound is a first-in-class, orally available, small-molecule allosteric inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family. Its unique mechanism and activity profile are summarized below.

Molecular Characteristics

Attribute Description
Mechanism Allosteric inhibitor binding to extracellular FGFR domain [1] [2].
Binding Site Does not compete with FGF ligand; induces conformational change [1] [3].
Key Effect Inhibits FGF-induced receptor internalization and downstream signaling [1] [2].
Targets Pan-FGFR inhibitor (inhibits responses mediated by FGFR1, 2, 3, and 4) [4] [5].

Biological Activity in Cell Assays

Parameter Value / Observation Citation
FGFR1 IC₅₀ 1.9 µM (enzymatic assay) [4] [5] [6]
FGF2-induced EC Proliferation IC₅₀ 31 ± 1.6 nM [4] [5]
FGF2-induced EC Migration IC₅₀ 15.2 ± 4.5 nM [4] [5]
Inhibition of Lamellipodia Formation Dose-dependent inhibition observed [5] [6]
Inhibition of FGFR1-4 Signaling Confirmed in various cell lines (e.g., HUVEC, PAE-hFGFR1) [4] [7]

Established Cell Assay Protocols

Here are the experimental details for key cell-based assays as described in the literature.

Cell Proliferation Assay [4] [7]

  • Cell Lines: Porcine Aortic Endothelial (PAE) cells and various tumor cell lines (e.g., murine pancreatic Panc02).
  • Cell Seeding: 4,000 cells/well in 96-well microplates.
  • Serum Starvation: Starve cells for 16 hours in medium containing 0.2% FBS before treatment.
  • Treatment: Expose cells to mitogens (e.g., FGF2) and/or this compound for 72 hours.
  • Viability Readout: Use CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) or similar.
  • Controls: Use medium with 10% FBS as a positive control.

FGFR Phosphorylation / Downstream Signaling Assay [5] [6]

  • Cell Lines: FGFR-expressing cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) or HEK293 cells expressing FGFR2.
  • Stimulation & Inhibition: Pre-treat cells with this compound, then stimulate with FGF2 (e.g., 10-50 ng/mL) for 5-15 minutes to activate FGFR.
  • Analysis: Use Western blot to detect phosphorylation of key signaling nodes:
    • Phospho-FRS2 (FGFR substrate 2)
    • Phospho-ERK1/2 (Extracellular signal-regulated kinases 1/2)

The following diagram illustrates the allosteric inhibition mechanism and the key steps for analyzing downstream signaling in a cell assay:

Frequently Asked Questions

What is the typical concentration range for this compound in cell assays? Based on the IC₅₀ values, effective concentrations in cell assays typically range from 15 nM to 100 nM for inhibiting FGF2-induced processes like migration and proliferation [4] [5]. A concentration of around 100 nM is frequently used for initial experiments [4].

How should I prepare a stock solution of this compound? this compound has high solubility in DMSO. A common practice is to prepare a 69 mg/mL stock solution in DMSO, which is approximately 200 mM [4] [7]. Always use fresh DMSO and ensure the powder is fully dissolved. For working solutions, dilute the stock in the cell culture medium.

Does this compound affect other Receptor Tyrosine Kinases (RTKs)? this compound is noted for its specificity. At its effective FGFR-inhibiting concentrations, it does not appear to affect other related RTKs [4]. This makes it a valuable tool for specifically dissecting FGF/FGFR signaling pathways.

Troubleshooting Guidance

While detailed protocols are available, here are key considerations for assay optimization based on the compound's properties:

  • Confirm FGF/FGFR Dependency: Ensure your cell model is responsive to FGF stimulation and expresses the relevant FGFRs, as this compound's efficacy depends on an active FGF/FGFR pathway [5] [6].
  • Validate Downstream Readouts: Include phosphorylation analysis of FRS2 and ERK1/2 by Western blot to biochemically confirm pathway inhibition alongside phenotypic assays [5] [6].
  • Optimize DMSO Concentration: When adding the compound from a DMSO stock, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤0.1%) and include a vehicle control with the same DMSO concentration.

References

SSR128129E stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

SSR128129E Storage & Handling FAQ

Here are answers to common questions regarding the storage and handling of this compound:

What are the recommended long-term storage conditions for this compound?

  • Powder Form: For long-term stability, store the pure powder at -20°C in a tightly sealed container to protect it from moisture [1].
  • Solution Form: If dissolved in DMSO, stock solutions should be stored at -80°C for long-term use (up to 6 months) or at -20°C for shorter periods (up to 1 month). Always use freshly opened DMSO to avoid water absorption, which can affect solubility [2].

How do I prepare and store working solutions for in vivo studies? The following table summarizes validated formulations for animal studies. It is crucial to prepare these solutions in the specified order and use them immediately for optimal results [3] [4]:

Purpose Formulation Composition Final Concentration Preparation Notes
Homogeneous Suspension 1% CMC-Na ≥5 mg/mL Add 5 mg of this compound to 1 mL of CMC-Na solution and mix evenly [3] [4].
Clear Solution 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O 3.45 mg/mL (9.96 mM) Add DMSO stock to PEG300, then Tween 80, finally ddH₂O [3] [4].
Clear Solution 5% DMSO, 95% Corn Oil 0.43 mg/mL (1.24 mM) Add clarified DMSO stock directly to corn oil and mix evenly [3] [4].

What is the solubility profile of this compound? Understanding solubility is key to preparing stock solutions. The table below lists data from supplier assays [3] [2] [4]:

Solvent Solubility
DMSO ~69 mg/mL (155.93 - 199.24 mM) [3] [2] [4]
Water ~1 mg/mL (2.88 mM) [3] [4]
Ethanol Insoluble [3] [4]

What are the key safety considerations when handling this compound? this compound is classified as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410). Always use appropriate personal protective equipment (PPE), avoid generating dust, and follow proper waste disposal procedures to prevent environmental release [1].

Experimental Workflow for Storage and Formulation

To visualize the process of going from stored compound to a ready-to-use experimental solution, the following diagram outlines the key steps and decision points:

Start Start: this compound Storage Storage Stored as powder at -20°C Start->Storage Decision1 Is the experiment in vitro or in vivo? Storage->Decision1 InVitro In Vitro Application Decision1->InVitro In Vitro InVivo In Vivo Application Decision1->InVivo In Vivo DMSO Reconstitute in fresh, dry DMSO InVitro->DMSO Decision2 Select in vivo formulation InVivo->Decision2 Final Use prepared solution IMMEDIATELY DMSO->Final Form1 Clear Solution (5% DMSO, 40% PEG300 5% Tween 80, 50% ddH₂O) Decision2->Form1 Aqueous Solution Form2 Clear Solution (5% DMSO, 95% Corn Oil) Decision2->Form2 Oil-based Solution Form3 Homogeneous Suspension (1% CMC-Na) Decision2->Form3 Suspension Form1->Final Form2->Final Form3->Final

References

SSR128129E FGFR inhibition specificity issues

Author: Smolecule Technical Support Team. Date: February 2026

SSR128129E Fact Sheet

The table below summarizes the core characteristics of this FGFR inhibitor.

Property Description
Mechanism of Action Allosteric inhibitor (extracellular) [1] [2]
Binding Site Extracellular domain of FGFR [1]
Competitive with FGF? No [1] [2]
Competitive with ATP? No (distinct from ATP-competitive Type I inhibitors) [1] [3]
Primary Effect Inhibits FGF-induced FGFR internalization and downstream signaling [1]
Key Specificity Advantage Binds outside the highly conserved kinase domain, potentially offering greater selectivity [1] [3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism that distinguishes this compound from other FGFR inhibitors? this compound is an extracellularly-acting, allosteric antagonist [1] [2]. Unlike common ATP-competitive inhibitors (e.g., Erdafitinib, AZD4547) that target the intracellular kinase domain, SSR binds to the receptor's extracellular region. It does not compete with FGF for binding but induces a conformational change that inhibits FGF-induced signaling and receptor internalization [1]. This unique mechanism is key to its specificity profile.

Q2: How can I demonstrate the specificity of this compound in my cell-based experiments? Your experimental design should aim to separate its effects from those of other pathways.

  • Positive Control: Use FGF stimulation to activate the FGFR pathway. SSR should effectively inhibit downstream events like receptor internalization and phosphorylation of proteins like ERK in response to FGF [1].
  • Specificity Control: Test the inhibitor against other growth factor pathways. For example, stimulate cells with VEGF or EGF. This compound should not significantly inhibit VEGF-induced differentiation or signaling, which helps confirm its specificity for the FGF/FGFR pathway over other tyrosine kinase receptor systems [4].

Q3: Are there any known off-target effects of this compound? The available research highlights its specific action on the FGFR pathway. A key finding is that its inhibitory effect is linked to increasing mitotic cell death in irradiated glioblastoma cells, an effect consistent with targeted FGFR pathway inhibition rather than generalized cytotoxicity [5]. However, the full off-target profile may not be completely characterized. It is always recommended to include a broad panel of kinase assays if comprehensive off-target screening is required for your study.

Troubleshooting Specificity Issues

Problem: Observed effects in experiments are inconsistent with specific FGFR inhibition. Follow this logical workflow to diagnose the issue.

G Start Unexpected Experimental Result A Verify Inhibitor Integrity & Concentration Start->A B Check Pathway Activation Status A->B Inhibitor is active C Validate Specificity Controls B->C FGFR pathway is inhibited D1 Problem Confirmed: Off-target effect likely C->D1 Controls show non-specific effects D2 Problem Resolved: Specific FGFR inhibition confirmed C->D2 Controls are as expected

Potential Solutions and Validation Experiments:

  • Verify Target Engagement: Confirm that this compound is truly engaging FGFR in your system.

    • Method: Use biophysical techniques like Nuclear Magnetic Resonance (NMR) or Fourier Transform Infrared (FTIR) spectroscopy, as described in the original characterization studies [1]. For most labs, a functional assay like monitoring the inhibition of FGF-induced FGFR internalization (e.g., by immunofluorescence or flow cytometry) is a practical alternative [1].
  • Profile Downstream Signaling: Use phospho-specific antibodies in a western blot to ensure the compound selectively inhibits the FGF/FGFR axis.

    • Protocol:
      • Serum-starve cells overnight.
      • Pre-treat with this compound (e.g., 10-100 µM, requires dose optimization) for 1-2 hours.
      • Stimulate with FGF (e.g., 20-50 ng/mL) for 15-30 minutes.
      • Lyse cells and perform western blotting for phospho-ERK1/2 and total ERK1/2.
      • Specificity Check: Re-run the experiment stimulating with EGF instead of FGF. SSR should not block EGF-induced ERK phosphorylation [1].
  • Employ a Redundant Experimental Model: If possible, use a genetic model to confirm findings.

    • Method: Compare the effects of this compound in cells with functional FGFRs versus cells where FGFR expression has been knocked down (siRNA/shRNA). The inhibitor's effect should be significantly diminished in the knockdown cells, reinforcing that its action is on-target.

Experimental Workflow: Evaluating this compound

For a comprehensive assessment of this compound's efficacy and specificity, you can follow this detailed workflow that integrates cell-based and biochemical assays.

G A 1. Pre-treatment with This compound B 2. Pathway Stimulation (FGF vs. EGF/VEGF) A->B C 3. Downstream Analysis B->C D1 Western Blot: p-ERK, total ERK C->D1 D2 Proliferation/Viability Assay (e.g., MTT) C->D2 D3 Functional Assay: Differentiation, Apoptosis C->D3

Key Considerations for Your Research

  • Synergistic Potential: Research indicates that FGFR inhibition can overcome radioresistance. Consider testing this compound in combination with radiation therapy, particularly in radioresistant models like glioblastoma [5] [6].
  • Beyond Proliferation: FGFR signaling regulates diverse processes. Explore the compound's impact on other phenotypes like angiogenesis and bone marrow-derived cell recruitment in relevant models [4].
  • Biomarker Development: The reduction of circulating endothelial progenitor cells (EPCs) in peripheral blood following SSR treatment could serve as a useful pharmacodynamic biomarker in pre-clinical models [4].

References

SSR128129E Working Concentration Range

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the working concentrations for SSR128129E from research data.

Application / Assay Type Cell Lines / Models Working Concentration Key Findings / IC50 Values
In Vitro: Enzymatic Assay FGFR1 IC50: 1.9 μM [1] [2] [3] Direct FGFR1 inhibition; no activity on other related RTKs [2].
In Vitro: Cell Proliferation Porcine Aortic Endothelial (PAE) cells IC50: 31 nM [2] Inhibition of FGF2-induced proliferation [2].
In Vitro: Cell Migration Porcine Aortic Endothelial (PAE) cells IC50: 15.2 nM [2] Inhibition of FGF2-induced migration [2].
In Vitro: General Cell Assays Various (e.g., mPanc02, HUVEC, PAE-hFGFR1) ~100 nM [2] Multi-FGFR inhibitor; blocks proliferation/migration in multiple lines [2] [4].
In Vivo: Animal Models Mice (arthritis, various tumor models) 30 mg/kg [2] [3] Oral administration; inhibited primary tumor growth, metastasis, angiogenesis, and inflammation [2] [3].

The signaling pathway and experimental context for these concentrations can be visualized as follows:

G This compound Inhibits FGFR Signaling FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds Internalization Receptor Internalization FGFR->Internalization Induces SSR This compound SSR->FGFR Allosteric Inhibition Signaling Downstream Signaling (e.g., ERK pathway) Internalization->Signaling Activates Response Cellular Response (Proliferation, Migration) Signaling->Response Drives

Experimental Protocols

Here are detailed methodologies for key experiments using this compound.

Cell Proliferation Assay (from [2])

This protocol is used to determine the anti-proliferative effects of this compound, with an example IC₅₀ of 31 nM in endothelial cells.

G Cell Proliferation Assay Workflow Seed Seed cells (4,000 cells/well in 96-well plate) Starve Serum starvation (0.2% FBS, 16 hours) Seed->Starve Treat Treat with this compound and/or mitogens (e.g., FGF2) for 72 hours Starve->Treat Measure Measure proliferation (CellTiter 96 AQueous Assay) Treat->Measure Analyze Analyze data (Calculate IC50) Measure->Analyze

  • Cell Preparation: Use exponentially growing cells. Seed cells at a density of 4,000 cells/well in a 96-well microplate.
  • Starvation: Starve cells for 16 hours in medium containing 0.2% FBS to synchronize the cell cycle.
  • Treatment: Expose cells to mitogens (e.g., FGF2) and/or a dilution series of This compound for 72 hours.
  • Proliferation Measurement: Assess cell proliferation using a commercial assay kit like the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) according to the manufacturer's instructions.
  • Controls: Use medium with 10% FBS as a positive control for proliferation and vehicle-only as a negative control.
In Vivo Administration (from [2] [3])

This protocol describes how this compound is administered to mouse models, at a dose of 30 mg/kg, to achieve efficacy.

  • Formulation: The compound is typically prepared as a suspension in 0.6% methylcellulose for oral gavage [3].
  • Dosing: Administer 30 mg/kg this compound orally every day.
  • Experimental Timeline: In tumor models, treatment often starts a few days after tumor cell inoculation (e.g., day 3 or 5) and continues until the end of the experiment (e.g., day 21) [2] [3].

Important Technical Notes

  • Allosteric Mechanism: this compound is an allosteric inhibitor that binds to the extracellular domain of FGFR, inducing a conformational change without competing with FGF for binding [5]. This unique mechanism can explain the significant difference between its enzymatic (µM) and cellular (nM) IC₅₀ values.
  • Solubility and Storage:
    • In vitro stock: Can be dissolved in DMSO at up to 69 mg/mL (199.24 mM) [2] [3]. Always use fresh DMSO as it is moisture-absorbing.
    • In vivo formulation: One validated formulation is a clear solution of 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% saline [2]. Add co-solvents sequentially and mix well after each addition.
    • Storage: Store the powder at -20°C for long-term stability. Prepared stock solutions in DMSO are best used immediately or stored at -80°C for up to 6 months [3].

References

SSR128129E vehicle composition methylcellulose

Author: Smolecule Technical Support Team. Date: February 2026

Vehicle Composition & Preparation

The vehicle used for oral administration (gavage) of SSR128129E in mouse studies is a suspension in 0.6% methylcellulose [1].

The table below outlines a general method for preparing a methylcellulose vehicle solution, which can be adapted for this concentration [2]:

Step Process Key Details
1. Hydration Slowly add methylcellulose powder to hot saline (≥65°C) while swirling. Prevents clump formation.
2. Dissolution Cool the mixture on ice or in a cold room with vigorous, continuous shaking or stirring. Solution thickens and becomes clear and viscous as it cools.
3. Storage Store prepared solution at 4°C for short-term use or at -20°C for longer periods (up to a year).

Note on Foam: Vigorous shaking often creates foam. This can be resolved by letting the prepared solution sit at 4°C for several hours until the foam dissipates [2].

This compound Research Profile

For your reference, here is a summary of key data on this compound for your knowledge base:

Parameter Details
CAS Number 848318-25-2 [1] [3] [4]
Molecular Weight 346.31 g/mol [1] [3] [4]
Mechanism of Action Allosteric inhibitor binding to the extracellular domain of FGFR; does not compete with FGF [5] [6].
Primary Biological Target FGFR1 (IC₅₀ = 1.9 µM) [1] [3] [4]. Also inhibits responses mediated by FGFR1-4 [1] [3].
In Vitro Activity (Cellular IC₅₀) Inhibits FGF2-induced EC proliferation (31 nM) and migration (15.2 nM) [1] [3].
In Vivo Efficacy (Mouse Models) 30 mg/kg, oral gavage, in 0.6% methylcellulose vehicle; inhibits tumor growth, metastasis, and arthritis symptoms [1].
Solubility for Stock ~69 mg/mL (199.2 mM) in DMSO [1] [4].

Experimental Protocols

Here are two key experimental protocols citing the use of this compound.

1. Cell Proliferation Assay [1] [4]

  • Cell Lines: Porcine aortic endothelial (PAE) cells, tumor cell lines (e.g., murine pancreatic Panc02).
  • Procedure:
    • Seed cells at 4,000 cells/well in 96-well plates.
    • Starve cells for 16 hours in medium with 0.2% FBS.
    • Expose cells to mitogens (e.g., FGF2) and/or this compound for 72 hours.
      • Measure cell proliferation using a standard assay like the CellTiter 96 AQueous One Solution Cell Proliferation Assay.
  • Controls: Use medium with 10% FBS as a positive control.

2. In Vivo Animal Dosing [1]

  • Animal Models: BALB/c mice bearing 4T1 mammary carcinoma cells, arthritis mouse models.
  • Dosing Formulation: this compound is suspended in 0.6% methylcellulose (vehicle).
  • Dosage and Route: 30 mg/kg, administered orally by gavage.
  • Schedule: Dosing can begin several days after tumor cell inoculation (e.g., day 5) and continue daily until the end of the experiment (e.g., day 21).

Troubleshooting Common Issues

Problem: Poor solubility or precipitation of the compound in the vehicle.

  • Solution: Ensure the DMSO stock solution is clear before mixing with the aqueous vehicle. For the final dosing suspension, vigorous vortexing or brief sonication immediately before administration can help achieve a homogeneous mixture.

Problem: Inconsistent in vivo results.

  • Solution: Ensure the vehicle suspension is freshly prepared and mixed thoroughly for each dose to guarantee consistent compound delivery. Adhere strictly to the storage conditions for both the compound and the vehicle.

Methylcellulose Vehicle Preparation Workflow

The following diagram illustrates the key steps and decision points in preparing a methylcellulose vehicle solution.

G Start Start: Prepare Methylcellulose Vehicle A Heat saline solution to ≥65°C Start->A B Slowly add methylcellulose powder with swirling A->B C Cool mixture on ice or in cold room B->C D Shake or stir vigorously until clear and viscous C->D E Foam present? D->E F Let solution rest at 4°C for several hours E->F Yes G Solution ready for use or storage at -20°C E->G No F->G

References

SSR128129E dose-response curve optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the typical IC50 range for SSR128129E, and on what is it established?

    • A: this compound inhibits FGF2-induced FGFR1-4 stimulation with IC50 values ranging from 15 to 28 nM [1]. This range is established based on its activity against the FGFR family and is dependent on the specific cellular context [2] [1].
  • Q2: My dose-response curve shows a poor fit or inconsistent data. What could be the cause?

    • A: This is a common issue. Key factors to check include:
      • Cellular Context: this compound does not inhibit all FGFR signaling pathways indiscriminately. Its effects can be highly dependent on the cellular background. Ensure your experimental model is relevant [1].
      • Allosteric Mechanism: Unlike competitive inhibitors, this compound is an extracellular, allosteric inhibitor. It does not compete with FGF for binding but works by inhibiting FGF-induced receptor internalization. Standard assays designed for active-site inhibitors may need optimization for this unique mechanism [2].
      • Ligand Bias: The phenomenon of "ligand bias" means different ligands can activate different signaling pathways from the same receptor. The response you are measuring might be differentially affected by this compound compared to other pathways [3].
  • Q3: What are the recommended solvent and stock solution preparation methods?

    • A: this compound is soluble in both water and DMSO [1]. For a stock solution, it is common to prepare a concentrated solution in DMSO, which can then be diluted into aqueous buffers or cell culture media for experiments.

Experimental Protocol & Data Summary

Here is a consolidated table of key data and a standard protocol for generating a dose-response curve for this compound.

Table 1: Key Quantitative Data for this compound

Parameter Value / Description Source
Molecular Formula C₁₈H₁₅N₂NaO₄ [1]
Molecular Weight 346.31 g/mol [1]
Purity ≥99% [1]
IC50 Range (FGFR1-4) 15 - 28 nM (for FGF2-induced stimulation) [1]
Solubility Water and DMSO [1]
Mechanism Extracellular, allosteric inhibitor; blocks receptor internalization. [2]

Detailed Methodology for Dose-Response Curve Generation

  • Compound Serial Dilution

    • Prepare a high-concentration stock solution of this compound in DMSO.
    • Perform a serial dilution to create a range of concentrations, typically spanning from sub-nanomolar to micromolar levels, to adequately cover the expected IC50 range of 15-28 nM. Ensure the final DMSO concentration is consistent and non-cytotoxic across all samples (e.g., ≤0.1%).
  • Cell Treatment and Stimulation

    • Plate your chosen cell line (expressing the target FGFR) at an appropriate density and culture until they reach the desired confluence.
    • Pre-treat cells with the series of this compound dilutions for a predetermined time (e.g., 1-2 hours).
    • Stimulate the cells with FGF (e.g., FGF2) to activate the FGFR signaling pathway. Include controls with no inhibitor and no FGF.
  • Response Measurement

    • After stimulation (e.g., 15 minutes to several hours, depending on the readout), lyse the cells.
    • Measure the chosen signaling response. As this compound selectively blocks particular pathways, your choice of assay is critical. Common methods include:
      • Immunoblotting: Detect phosphorylation levels of FGFR or downstream proteins like ERK or AKT using phospho-specific antibodies [3].
      • ELISA: Quantify phosphorylated proteins in a high-throughput format.
  • Data Analysis and Curve Fitting

    • Quantify the signal from your assay (e.g., chemiluminescence from immunoblots) [3].
    • Normalize the data: Set the signal from FGF-stimulated cells without inhibitor to 100% response, and the signal from unstimulated cells to 0% response.
    • Plot the normalized response against the logarithm of the this compound concentration.
    • Fit the data points to a four-parameter logistic (sigmoidal) curve using scientific graphing software to determine the IC50 value.

Mechanism and Experimental Workflow

The following diagram illustrates the allosteric mechanism of this compound and the core experimental workflow for generating a dose-response curve.

cluster_0 Molecular Mechanism of this compound cluster_1 Dose-Response Experiment Workflow FGF FGF Ligand FGFR FGFR Extracellular Domain FGF->FGFR Binds Internalization Inhibits FGFR Internalization FGFR->Internalization Activation Signal SSR This compound SSR->FGFR Allosteric Binding SSR->Internalization Inhibits Start Prepare Compound Stock Step1 Serial Dilution Start->Step1 Step2 Pre-treat Cells with this compound Step1->Step2 Step3 Stimulate with FGF Step2->Step3 Step4 Measure Signaling Response Step3->Step4 Step5 Analyze Data & Fit Curve Step4->Step5 End Determine IC50 Step5->End

References

SSR128129E ERK signaling modulation

Author: Smolecule Technical Support Team. Date: February 2026

SSR128129E: Mechanism & Key Data

1. What is the core mechanism of action of this compound? this compound (SSR) is a small-molecule, allosteric inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway [1] [2]. Its key characteristics are:

  • Extracellular Binding: It binds to the extracellular domain of FGFR, unlike orthosteric inhibitors that compete with FGF for binding inside the cell [1] [2].
  • Allosteric Inhibition: Its binding induces a conformational change in the receptor, which inhibits downstream FGF-induced signaling and FGFR internalization without blocking FGF binding itself [1].
  • Multi-FGFR Inhibition: It inhibits signaling mediated by FGFR1, FGFR2, FGFR3, and FGFR4 [3].
  • Downstream Effect on ERK: The FGFR signaling pathway activates the MAPK/ERK cascade. By inhibiting FGFR, this compound ultimately suppresses ERK signaling, a pathway critical for cell growth and differentiation [4] [5].

The following diagram illustrates this allosteric inhibition mechanism and the downstream impact on ERK signaling.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates SSR SSR SSR->FGFR Allosteric Inhibition RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocation Proliferation Proliferation ERK->Proliferation Promotes

2. What are the key quantitative data for this compound? The table below summarizes crucial quantitative data for planning your experiments.

Parameter Value Details / Context
Target & IC₅₀ FGFR1, 1.9 µM [3] Inhibits FGFR1; also active against FGFR2, FGFR3, FGFR4 [3].
In Vitro IC₅₀ 15.2 - 31 nM [3] 15.2 nM (FGF2-induced migration); 31 nM (FGF2-induced proliferation) in endothelial cells.
In Vivo Dosage 30 mg/kg [4] [3] Effective oral dose in mouse models for inhibiting tumor growth, metastasis, and fat accumulation.
Solubility 69 mg/mL (199.24 mM) in DMSO [3] Use fresh DMSO. Poor solubility in water (1 mg/mL) and ethanol (insoluble).

Experimental Guide & Troubleshooting

3. What is a typical in vivo protocol for investigating fat metabolism? A study investigating the effect of SSR on fat accumulation used the following methodology [4]:

  • Subjects: Three-week-old male mice.
  • Administration: Daily intragastric administration (30 mg/kg/day) for 5 weeks.
  • Control Group: PBS was administered to the control group.
  • Key Analyses:
    • Body Weight: Tracked throughout the study.
    • Fat Content: Measured post-study.
    • Tissue Analysis: White and brown adipose tissues were analyzed histologically and molecularly to assess adipogenesis and thermogenic capability.

4. How can I monitor ERK activity in my cell models? While the search results do not provide a protocol specifically for use with SSR, a detailed method for live-cell imaging of ERK activity is available and can be adapted [6]. The workflow below outlines the core steps, and you can find the full detailed protocol in the search results [6].

ERK_Imaging_Workflow A Cell Preparation (MDCK with EKAREV biosensor) B Plate Coating (Collagen I, 30 min) A->B C Cell Seeding (2x10^5 cells/mL, 24h) B->C D Experimental Stimulation & Treatment C->D E Live-Cell FRET Imaging (ERK Activity) D->E F Image Processing & Data Analysis E->F

Key Protocol Details [6]:

  • Biosensor: The protocol uses MDCK epithelial cells stably expressing the EKAREV-NLS FRET biosensor, which is maintained with blasticidin.
  • Imaging Setup: Cells are seeded on collagen I-coated, glass-bottom black-wall plates to form a confluent monolayer and prevent photobleaching.
  • Critical Steps: The protocol emphasizes achieving a single-cell suspension during passaging and a uniform, confluent monolayer at the time of imaging for reproducible results.

5. Frequently Asked Troubleshooting Questions

  • Q: My this compound solution has precipitated. How can I resolve this?

    • A: SSR has poor solubility in aqueous solutions. Ensure you first prepare a concentrated stock in fresh, anhydrous DMSO. For in vitro work, dilute this stock into your culture medium with vigorous vortexing. For in vivo studies, follow validated formulations, such as using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O to create a clear solution [3].
  • Q: I confirmed FGFR inhibition, but why do I not see a strong decrease in pERK in my western blot?

    • A: ERK phosphorylation is highly dynamic. The timing of your cell lysis after stimulation is critical. Research shows that pERK levels correlate most strongly with ERK activity only in the minutes to hour before fixation [7]. Consider performing a time-course experiment. Alternatively, measure downstream effector proteins like Fra-1 or pRb, which act as longer-term integrators of ERK activity and may provide a more stable readout [7].
  • Q: The anti-adirogenic effect of SSR is clear, but its effect on thermogenesis is confusing. Why?

    • A: This is an observed experimental finding. The 2022 study on fat metabolism reported that SSR reduced the thermogenic capability of both brown and white fat, contrary to what might be expected with reduced fat mass. The authors explicitly state that "the influence of SSR on thermogenesis in humans should be further investigated" [4]. This indicates a complex biology where the compound's primary effect is through suppressing adipogenesis rather than enhancing energy expenditure.

Important Technical Notes

  • Allosteric Mechanism: Remember the allosteric nature of SSR. Its inhibition may not be overcome by simply increasing FGF ligand concentration, and it may exhibit ceiling effects or signaling bias [1] [2].
  • Formulation is Key: The success of in vivo experiments heavily relies on using the correct formulation for oral administration to ensure proper absorption and bioavailability [3].
  • ERK Dynamics: When analyzing ERK signaling, consider its dynamic, non-linear nature. Using a combination of markers (e.g., pERK for immediate activity, Fra-1 for sustained activity) can provide a more complete picture of pathway history [7].

References

Comprehensive Comparison of SSR128129E vs. Erdafitinib: Mechanisms, Experimental Approaches, and Therapeutic Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FGFR Inhibitor Classes

The fibroblast growth factor receptor (FGFR) signaling pathway represents a crucial regulatory system in human physiology, controlling fundamental processes including cell proliferation, differentiation, migration, and survival. Dysregulation of FGFR signaling through mutations, amplifications, fusions, or aberrant expression contributes significantly to oncogenesis and cancer progression, making this pathway an attractive therapeutic target. The development of FGFR inhibitors has followed two distinct mechanistic approaches: allosteric extracellular inhibition exemplified by SSR128129E and intracellular ATP-competitive inhibition represented by erdafitinib. Understanding the fundamental differences between these inhibition strategies provides critical insights for targeted therapy development and offers researchers distinct tools for investigating FGFR biology and therapeutic applications.

This comprehensive comparison examines the mechanistic profiles, experimental methodologies, and therapeutic implications of these two distinct classes of FGFR inhibitors, providing researchers and clinical scientists with detailed information to guide compound selection, experimental design, and clinical development strategies.

Drug Profiles and Basic Characteristics

This compound Profile

This compound (referred to in research as SSR) represents a first-in-class extracellularly-acting allosteric inhibitor of FGFR signaling. As a small molecule compound with a molecular weight of 482.5 g/mol, this compound pioneered the approach of targeting the extracellular domain of FGFRs rather than the conserved intracellular kinase domain shared among many kinases. This compound was discovered and characterized through an extensive multi-technique investigation that combined biophysical, computational, and biological approaches to elucidate its unique mechanism of action. This compound has primarily been utilized as a research tool compound to investigate FGFR biology and validate extracellular targeting approaches, though its discovery has inspired subsequent drug development efforts in allosteric FGFR inhibition [1] [2].

Erdafitinib Profile

Erdafitinib (JNJ-42756493, marketed as Balversa) is an oral small molecule kinase inhibitor with a molecular weight of 446.56 g/mol that targets the intracellular ATP-binding pocket of FGFRs. This compound received FDA approval in 2019 for the treatment of locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations, representing the first approved pan-FGFR targeted therapy. Erdafitinib is currently used in both clinical practice and basic research contexts, with ongoing investigations exploring its potential in various FGFR-altered malignancies. The compound's development followed conventional kinase inhibitor optimization strategies, focusing on achieving potent inhibition of the FGFR family while managing selectivity against other kinases [3] [4].

Table 1: Basic Characteristics and Development Status

Characteristic This compound Erdafitinib
Primary Mechanism Extracellular allosteric inhibitor Intracellular ATP-competitive inhibitor
Molecular Weight ~482.5 g/mol 446.56 g/mol
FGFR Specificity Pan-FGFR Pan-FGFR (FGFR1-4)
Binding Site Extracellular domain Intracellular kinase domain
Development Status Research tool compound FDA-approved drug
Clinical Applications Preclinical research Metastatic urothelial carcinoma, various trials in other cancers
Key References [1] [2] [3] [4]

Comprehensive Mechanism of Action Comparison

This compound: Extracellular Allosteric Inhibition

This compound represents a mechanistically distinct approach to FGFR inhibition through its allosteric binding to the extracellular domain of FGFRs. Unlike competitive antagonists that directly block FGF binding, this compound binds to a novel allosteric site on the extracellular Ig-like domains, inducing conformational changes that propagate through the receptor structure to inhibit FGF-mediated signaling. This allosteric mechanism does not prevent FGF binding to its orthosteric site but instead stabilizes an inactive receptor conformation that is refractory to activation. The compound effectively inhibits FGF-induced receptor internalization and subsequent downstream signaling without competing with FGF for binding, as demonstrated through comprehensive binding studies and functional assays [1] [2] [5].

The allosteric modulation by this compound results in suppression of FGFR phosphorylation and signaling through key pathways including MAPK/ERK and PI3K/AKT cascades. This extracellular mechanism provides several theoretical advantages, including reduced potential for acquired resistance mutations in the kinase domain and potentially improved selectivity due to targeting the more diverse extracellular domains rather than the highly conserved kinase ATP-binding pocket. However, the precise structural determinants of this compound binding and allosteric communication to the intracellular domains remain active areas of investigation [1] [5].

Erdafitinib: Intracellular ATP-Competitive Inhibition

Erdafitinib functions as a conventional type I ATP-competitive kinase inhibitor that targets the conserved adenosine triphosphate (ATP)-binding pocket within the intracellular kinase domain of FGFRs. The compound demonstrates potent inhibition against all four FGFR family members (FGFR1-4) with half-maximal inhibitory concentration (IC50) values in the low nanomolar range: FGFR1 (1.2 nM), FGFR2 (2.5 nM), FGFR3 (3.0 nM), and FGFR4 (5.7 nM) [6] [4]. Erdafitinib binds to the active kinase conformation (DFG-in), competing with ATP and preventing phosphorylation of the activation loop and downstream substrates.

The inhibition of FGFR kinase activity by erdafitinib results in suppressed phosphorylation of key tyrosine residues (including Y653/Y654 in FGFR1), leading to blockade of downstream signaling pathways such as FRS2α, MAPK/ERK, PI3K/AKT, and STAT that drive oncogenic processes including proliferation, survival, and angiogenesis [3] [4] [7]. Erdafitinib also exhibits activity against several other kinases including VEGFR2, RET, and CSF-1R, though with lower potency than its activity against FGFRs, which may contribute to both efficacy and toxicity profiles in clinical applications [4].

Table 2: Molecular Mechanism and Binding Characteristics

Parameter This compound Erdafitinib
Binding Site Location Extracellular domain Intracellular kinase domain ATP-binding pocket
Inhibition Mode Allosteric, non-competitive with FGF Competitive with ATP
Structural Impact Induces conformational changes preventing activation Blocks phosphate transfer from ATP
FGFR1 IC50 Not quantified in available literature 1.2 nM
FGFR2 IC50 Not quantified in available literature 2.5 nM
FGFR3 IC50 Not quantified in available literature 3.0 nM
FGFR4 IC50 Not quantified in available literature 5.7 nM
Key Downstream Effects Inhibits FGF-induced receptor internalization and signaling Suppresses phosphorylation of FRS2α, MAPK, PI3K-AKT, STAT
Cellular Consequences Decreased proliferation, angiogenesis inhibition Decreased cell viability, cell cycle arrest, apoptosis

The fundamental mechanistic differences between these compounds are illustrated in the following FGFR signaling pathway and inhibition diagram:

G FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds extracellularly FGF_FGFR FGF-FGFR Complex FGFR->FGF_FGFR SSR This compound SSR->FGFR Allosteric inhibition Dimer Receptor Dimerization FGF_FGFR->Dimer Phosphorylation Tyrosine Phosphorylation Dimer->Phosphorylation ATP ATP ATP->Phosphorylation Phosphate donor Erdafitinib Erdafitinib Erdafitinib->Phosphorylation Competitive inhibition Downstream Downstream Signaling (MAPK, PI3K/AKT, STAT) Phosphorylation->Downstream CellularResponse Cellular Responses (Proliferation, Survival) Downstream->CellularResponse

Experimental Methodologies and Protocols

Key Experimental Approaches for this compound Characterization

The characterization of this compound's unique mechanism required a multidisciplinary experimental approach combining biophysical, structural, and computational techniques:

  • Crystallography Studies: X-ray crystallography was employed to determine the three-dimensional structure of this compound in complex with the FGFR extracellular domain, revealing the allosteric binding site and conformational changes induced by compound binding [1] [2].

  • Nuclear Magnetic Resonance (NMR): Solution-state NMR spectroscopy provided evidence of compound-induced structural perturbations and confirmed the allosteric mechanism by demonstrating that this compound binding did not displace FGF from its orthosteric binding site [1] [5].

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis characterized the secondary structural changes in FGFR upon this compound binding, providing complementary evidence for the allosteric mechanism [1].

  • Molecular Dynamics Simulations: Computational approaches including MD simulations and free energy calculations modeled the dynamic behavior of the FGFR-SSR128129E complex and quantified binding energetics, offering insights into the structural basis of allosteric communication [1] [2].

  • Structure-Activity Relationship (SAR) Analysis: Systematic modification of this compound's chemical structure identified critical functional groups required for activity and informed the allosteric binding model [1].

  • FGFR Mutagenesis: Site-directed mutagenesis of potential binding site residues validated the allosteric binding location and identified key amino acids involved in compound recognition [1] [5].

  • Receptor Internalization Assays: Cellular assays measuring FGFR internalization kinetics demonstrated that this compound inhibits FGF-induced receptor endocytosis without affecting baseline internalization rates [1] [2].

Key Experimental Approaches for Erdafitinib Characterization

Erdafitinib underwent comprehensive pharmacological and biochemical characterization using standard kinase inhibitor profiling approaches:

  • Biochemical Kinase Assays: In vitro kinase activity assays using purified FGFR kinase domains quantified inhibitory potency (IC50 values) against FGFR1-4 and determined selectivity across the kinome [3] [4] [7].

  • Cellular Phosphorylation Assays: Immunoblotting techniques measured inhibition of FGFR autophosphorylation and phosphorylation of downstream substrates (FRS2, MAPK, AKT) in cancer cell lines with FGFR alterations [3] [4].

  • Cell Viability Assays: MTT, CellTiter-Glo, and colony formation assays evaluated antiproliferative effects in FGFR-dependent versus independent cell lines, establishing cellular selectivity and potency [3] [4].

  • Xenograft Models: In vivo efficacy studies using human tumor xenografts in immunocompromised mice demonstrated antitumor activity and pharmacodynamic modulation of FGFR signaling in tumors [3] [4].

  • Pharmacokinetic Studies: LC-MS/MS analysis characterized compound exposure, half-life, and bioavailability in preclinical models and humans, informing dosing regimens [4].

  • Clinical Trial Biomarker Analysis: In the pivotal clinical trials, companion diagnostic development using the therascreen FGFR RGQ RT-PCR Kit identified patients with FGFR alterations who were most likely to respond to treatment [8] [3] [4].

The following diagram illustrates the key experimental workflows for characterizing each inhibitor:

G SSR_Exp This compound Experiments Crystallography Crystallography SSR_Exp->Crystallography NMR NMR Spectroscopy SSR_Exp->NMR FTIR FTIR Analysis SSR_Exp->FTIR MD Molecular Dynamics SSR_Exp->MD SAR SAR Analysis SSR_Exp->SAR Mutagenesis Site Mutagenesis SSR_Exp->Mutagenesis Internalization Internalization Assays SSR_Exp->Internalization Erdafitinib_Exp Erdafitinib Experiments KinaseAssay Biochemical Kinase Assays Erdafitinib_Exp->KinaseAssay PhosphoAssay Phosphorylation Assays Erdafitinib_Exp->PhosphoAssay Viability Cell Viability Assays Erdafitinib_Exp->Viability Xenograft Xenograft Models Erdafitinib_Exp->Xenograft PK PK/PD Studies Erdafitinib_Exp->PK ClinicalTrial Clinical Trials Erdafitinib_Exp->ClinicalTrial

Therapeutic Implications and Resistance Mechanisms

Resistance Mechanisms and Limitations

Both classes of FGFR inhibitors face distinct challenges regarding therapeutic resistance and clinical limitations:

  • This compound Limitations: As a preclinical tool compound, this compound's primary limitations include uncertain drug-like properties, unoptimized pharmacokinetic profile, and absence of clinical safety data. From a mechanistic perspective, extracellular allosteric inhibitors may face challenges with tumor penetration and potentially reduced efficacy against certain FGFR mutations that don't affect the targeted extracellular domain. The compound's allosteric mechanism may also make it susceptible to resistance through overexpression of FGF ligands or alterations in downstream signaling components that bypass the inhibited receptor [1] [5].

  • Erdafitinib Resistance: Clinical experience with erdafitinib has identified several resistance mechanisms, primarily gatekeeper mutations in the kinase domain (e.g., V555M in FGFR1, V564F in FGFR2/3) that sterically hinder drug binding while preserving ATP binding and catalytic activity. Additional resistance mechanisms include FGFR gene amplification, activation of bypass signaling pathways (including other receptor tyrosine kinases), and phenotypic transitions such as epithelial-to-mesenchymal transition. Erdafitinib also faces on-target toxicity challenges, particularly hyperphosphatemia resulting from inhibition of physiological FGFR signaling, which requires careful management in clinical use [6] [7] [9].

Clinical Applications and Biomarker Strategies

The translation of these FGFR inhibitors to clinical applications requires distinct biomarker and patient selection strategies:

  • This compound Clinical Translation: While not yet in clinical development, extracellular allosteric inhibitors like this compound would likely require biomarkers detecting FGFR overexpression or extracellular domain mutations rather than kinase domain alterations. Patient selection might focus on tumors with FGFR pathway activation regardless of specific genetic alterations, potentially broadening the applicable patient population compared to ATP-competitive inhibitors [1] [9].

  • Erdafitinib Clinical Applications: Erdafitinib has established efficacy in advanced urothelial carcinoma with FGFR3 mutations or fusions, supported by phase 3 trial data showing significantly longer overall survival compared to chemotherapy (12.1 months vs. 7.8 months; hazard ratio 0.64) [8]. The approved companion diagnostic (therascreen FGFR RGQ RT-PCR Kit) detects specific FGFR alterations in tumor tissue to identify patients most likely to respond. Ongoing clinical investigations are exploring erdafitinib in various other FGFR-altered malignancies, including cholangiocarcinoma, hepatocellular carcinoma, and non-small cell lung cancer [8] [4] [9].

Table 3: Therapeutic Applications and Clinical Considerations

Consideration This compound Erdafitinib
Development Stage Preclinical research tool FDA-approved clinical therapeutic
Primary Indication Research applications Metastatic urothelial carcinoma with FGFR alterations
Biomarker Strategy Not established FGFR2/3 mutations and fusions via PCR-based testing
Key Resistance Mechanisms Theoretical: Bypass signaling, ligand overexpression Documented: Gatekeeper mutations, gene amplification, bypass pathways
Major Toxicities Not fully characterized Hyperphosphatemia, stomatitis, diarrhea, nail disorders, liver enzyme elevations
Dosing Strategy Not established 8 mg daily with titration based on serum phosphate levels
Drug Interactions Unknown CYP3A4 and CYP2C9 substrate; interactions with strong CYP inducers/inhibitors

Conclusion and Research Applications

This compound and erdafitinib represent two fundamentally distinct approaches to targeting the FGFR signaling pathway, each with characteristic strengths and limitations for research and clinical applications. This compound's extracellular allosteric mechanism offers a unique tool for investigating FGFR biology and potentially overcoming resistance to ATP-competitive inhibitors, though it remains in the preclinical research domain. In contrast, erdafitinib's intracellular ATP-competitive action provides well-characterized, potent FGFR inhibition with established clinical utility in molecularly-defined patient populations.

For research applications, this compound provides a mechanistically distinct tool compound for studying allosteric regulation of FGFR signaling and validating extracellular targeting approaches. Its non-competitive nature makes it particularly valuable for investigating receptor conformation and dynamics without disrupting ligand-binding studies. Erdafitinib serves as a benchmark pan-FGFR inhibitor for target validation, combination therapy studies, and resistance mechanism investigations across various cancer models.

References

SSR128129E allosteric vs orthosteric inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: A Visual Comparison

The core difference lies in where and how the inhibitors bind to the FGFR target.

Diagram: Comparison of inhibitor binding sites on FGFR.

Comparative Analysis of FGFR Inhibitors

Based on current research, here is a comparison of the key characteristics of SSR128129E versus typical orthosteric FGFR inhibitors:

Feature This compound (Allosteric) Orthosteric FGFR Inhibitors (e.g., Type I/II)
Binding Site Hydrophobic groove of the FGFR D3 domain (extracellular) [1] ATP-binding pocket within the kinase domain (intracellular) [2]
Mechanism Allosterically blocks receptor activation; reported to be pathway-selective [1] Competes directly with ATP, preventing phosphorylation [3] [2]
Selectivity High theoretical selectivity due to less conserved allosteric sites [3] [1] Often lower selectivity; targets conserved ATP pockets across kinome [2]
Effect Negative allosteric modulator (NAM) [1] Competitive antagonist [3]
Key Evidence NMR spectroscopy showing binding to FGFR3c extracellular domain; functional assays in cell culture [1] X-ray crystallography showing binding in kinase domain; phosphorylation assays [2]

Research Context and Experimental Insights

  • Mechanistic Detail for this compound: this compound is a high-affinity allosteric inhibitor that binds to the hydrophobic groove of the D3 domain in the FGFR extracellular region. Its binding overlaps with the position of an N-terminal helix unique to the FGF8b growth factor. In the context of the FGF8b/FGFR system, this specific overlap could make this compound behave like an orthosteric blocker, although it is generally classified as an allosteric inhibitor [1].
  • Supporting Experimental Workflow: The diagram below outlines a general experimental approach for characterizing an inhibitor like this compound.

G 1. Binding Site Mapping\n(NMR, X-ray Crystallography) 1. Binding Site Mapping (NMR, X-ray Crystallography) 2. In Vitro Cellular Assay\n(Reporter Gene, pERK) 2. In Vitro Cellular Assay (Reporter Gene, pERK) 1. Binding Site Mapping\n(NMR, X-ray Crystallography)->2. In Vitro Cellular Assay\n(Reporter Gene, pERK) 3. Functional Characterization\n(Proliferation, Migration) 3. Functional Characterization (Proliferation, Migration) 2. In Vitro Cellular Assay\n(Reporter Gene, pERK)->3. Functional Characterization\n(Proliferation, Migration) 4. Selectivity & Specificity Profiling\n(Kinase Panel, FGF Family) 4. Selectivity & Specificity Profiling (Kinase Panel, FGF Family) 3. Functional Characterization\n(Proliferation, Migration)->4. Selectivity & Specificity Profiling\n(Kinase Panel, FGF Family)

Diagram: Key experimental stages for FGFR inhibitor characterization.

Key Implications for Drug Discovery

The allosteric mechanism of this compound offers several potential advantages in drug discovery [3] [4]:

  • Higher Selectivity: Targeting the less conserved extracellular allosteric site may reduce off-target effects against other kinases.
  • Pathway Modulation: It may allow for fine-tuning of specific FGFR-mediated signaling pathways rather than completely shutting down all receptor activity.
  • Overcoming Resistance: Allosteric inhibitors represent a different strategy to combat mutation-induced resistance that can arise with orthosteric drugs.

The search results indicate that comprehensive quantitative data (IC₅₀, Ki values) for this compound directly compared to orthosteric inhibitors was not available. The experimental focus has been on establishing its unique allosteric binding mode and pathway selectivity [1].

References

SSR128129E: Mechanism and Key Differentiators

Author: Smolecule Technical Support Team. Date: February 2026

SSR128129E (SSR) is a first-in-class, small-molecule, allosteric inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Its mechanism is distinct from most other FGFR inhibitors, as summarized in the table below.

The following diagram illustrates the unique allosteric mechanism of this compound compared to other common types of FGFR inhibitors.

G Start FGF Ligand FGFR FGFR Extracellular Domain Start->FGFR Binds to orthosteric site Internalization Receptor Internalization FGFR->Internalization Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Internalization->Signaling Inhibitor_Allosteric This compound (Allosteric Inhibitor) Inhibitor_Allosteric->FGFR Binds to allosteric site Inhibitor_Orthosteric Orthosteric Inhibitor (e.g., competes with FGF) Inhibitor_Orthosteric->Start Blocks ligand binding Inhibitor_ATP ATP-competitive Inhibitor (e.g., Erdafitinib, Pemigatinib) Inhibitor_ATP->Signaling Binds intracellular kinase domain

Efficacy Data and Comparison with Other FGFR Inhibitors

The table below consolidates key experimental findings on this compound's efficacy and compares its profile with other FGFR-targeting agents.

Inhibitor Name Mechanism of Action & Target Key Experimental Efficacy Findings Research/Clinical Stage

| This compound | Allosteric, multi-FGFR blocker (Extracellular, inhibits FGFR1-4) [1] [2] [3] | Radiosensitization: In vitro, 0.1 μM pre-treatment significantly reduced survival of radioresistant U87 glioblastoma cells. In vivo, pre-treatment before irradiation (2.5 Gy x 2) in U87 orthotopic mouse model significantly increased neurological sign-free survival [2] [4].

Anti-tumor & Anti-metastatic: Oral delivery inhibited tumor growth and metastasis in models refractory to anti-VEGFR2 therapy. Also showed efficacy in arthritis models [3]. | Preclinical | | Pemigatinib (Pem) | ATP-competitive, selective for FGFR1-3 [5] | Sensitization to TTFields & IR: In vitro, treatment of Glioblastoma Stem Cells (GSCs) synergistically decreased their survival and clonogenic ability when combined with Tumor Treating Fields (TTFields). The combination with IR and TTFields further decreased DNA damage repair in some GSCs [5]. | Clinical Use | | Erdafitinib | ATP-competitive, pan-FGFR (FGFR1-4) [6] [7] | Not detailed in the provided search results, but it is an FDA-approved standard for metastatic urothelial carcinoma with certain FGFR alterations [6] [7]. | FDA Approved | | AZD4547 | ATP-competitive, pan-FGFR (FGFR1-3) [6] [7] | Not detailed in the provided search results, but clinical trials have been conducted in various tumors, with response in patients with high FGFR1 amplification levels in lung cancer [7]. | Clinical Trials |

Detailed Experimental Protocols

For fellow researchers, here are the detailed methodologies from the key studies on this compound.

In Vitro Radiosensitization Clonogenic Assay [4]
  • Cell Lines: Human glioblastoma cells (U87, SF763, U251, SF767).
  • Dosing: Cells were treated with 0.1 μM this compound prior to irradiation. This concentration was chosen as it did not affect cell growth or survival on its own.
  • Irradiation: Cells were exposed to ionizing radiation (IR).
  • Endpoint: Cell survival post-irradiation was determined using a clonogenic assay, which measures the ability of a single cell to proliferate and form a colony.
In Vivo Orthotopic Glioblastoma Model [2] [4]
  • Animal Model: Mice with orthotopically xenografted U87 glioblastoma cells.
  • Dosing & Regimen: Animals were treated with this compound prior to local irradiation.
  • Irradiation: Two subsequent fractions of 2.5 Gy local irradiation were delivered to the tumor.
  • Primary Endpoint: Neurological Sign-Free Survival (NSFS) was used to assess treatment efficacy, monitoring for symptoms indicative of tumor progression.

Strategic Implications for Drug Development

The preclinical profile of this compound suggests several strategic considerations:

  • Overcoming Resistance: Its unique allosteric mechanism could potentially overcome resistance to ATP-competitive inhibitors and be effective in tumors driven by ligand-dependent FGFR signaling [1] [3].
  • Synergistic Potential: The demonstrated ability to radiosensitize tumors positions this compound as a promising candidate for combination with standard radiotherapy and possibly other DNA-damaging agents [2] [4].
  • Refractory Tumors: Evidence that SSR inhibits tumors and metastasis in models refractory to anti-VEGFR2 therapy highlights its potential in treating resistant cancers and warrants further investigation [3].

Knowledge Gaps and Future Directions

It is important to note that the available data has limitations. The research on this compound remains in the preclinical stage, and no clinical trial results in humans are available from the searched literature. A direct, quantitative comparison of its potency (e.g., IC50 values) against other FGFR inhibitors in the same experimental system is also not provided in these sources.

Further research is needed to:

  • Advance this compound or similar allosteric inhibitors into clinical trials.
  • Establish direct head-to-head efficacy comparisons with standard FGFR inhibitors.
  • Identify predictive biomarkers to select patient populations most likely to benefit from this allosteric approach.

References

SSR128129E FGFR Inhibition Profile at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Target Reported IC₅₀ / Activity Experimental Context & Key Findings
FGFR1 IC₅₀ = 1.9 μM [1] [2] [3] Biochemical kinase assay; primary target identified [1] [2].
FGFR2 Inhibited [1] [3] Cellular assays; blocks responses mediated by FGFR2 [1] [3].
FGFR3 Inhibited [1] [3] Cellular assays; blocks responses mediated by FGFR3 [1] [3].
FGFR4 Inhibited [1] [3] Cellular assays; blocks FGF19 (FGFR4 ligand)-induced capillary tube formation [1] [3].
Cellular Efficacy (Proliferation) IC₅₀ = 31 ± 1.6 nM [2] [3] Inhibition of FGF2-induced endothelial cell (EC) proliferation [2] [3].
Cellular Efficacy (Migration) IC₅₀ = 15.2 ± 4.5 nM [2] [3] Inhibition of FGF2-induced endothelial cell (EC) migration [2] [3].

Detailed Experimental Evidence and Protocols

SSR128129E functions as a multi-FGFR inhibitor and its high potency in cellular assays compared to biochemical IC₅₀ is a hallmark of its allosteric mechanism [4] [1] [5].

  • In Vitro Models and Efficacy: this compound demonstrates nanomolar potency in blocking FGFR signaling across various cell lines, including human umbilical vein endothelial cells (HUVECs), porcine aortic endothelial (PAE) cells, and various tumor cell lines (e.g., murine pancreatic Panc02) [1] [3] [6]. It inhibits cellular processes like proliferation, migration, and lamellipodia formation induced by various FGF ligands (FGF1, FGF2, FGF7, FGF19) [3] [6].
  • Key Experimental Protocols:
    • Scintillation Proximity Assay (SPA) for Binding: This protocol assesses the compound's ability to interfere with the binding of a radiolabeled FGF ligand (125I-FGF-2) to the soluble extracellular domain of FGFR (FGFR-1IIIcß - Fc Chimera) [1] [2].
    • Cell Proliferation Assay (e.g., CellTiter 96 AQueous): This method involves seeding cells in 96-well plates, starving them, then treating them with this compound and mitogens like FGF2. After 72 hours, cell viability is measured to determine the inhibitory concentration 50 (IC₅₀) [1] [2].
  • In Vivo Efficacy: Oral administration of this compound (at 30 mg/kg) has shown efficacy in multiple mouse models, inhibiting the growth and metastasis of various tumors (e.g., pancreatic, breast, and colon cancer) [1] [3] [6]. It also showed benefits in models of arthritis and atherosclerosis [1] [6].

Unique Allosteric Mechanism of Action

This compound has a distinct mechanism compared to conventional ATP-competitive inhibitors, which you can visualize in the diagram below.

G cluster_normal Normal FGFR Activation cluster_SSR This compound Allosteric Inhibition FGF FGF Ligand FGFR_ECD FGFR Extracellular Domain (D2-D3) FGF->FGFR_ECD Binds orthosteric site FGFR_TM FGFR Transmembrane Domain FGFR_ECD->FGFR_TM SSR_effect Induces conformational change Prevents receptor internalization FGFR_ECD->SSR_effect SSR This compound SSR->FGFR_ECD Binds allosteric site FGFR_KD FGFR Kinase Domain (ATP-binding site) FGFR_TM->FGFR_KD Activates Signaling Downstream Signaling (Proliferation, Migration) FGFR_KD->Signaling ON Signaling_off Downstream Signaling (Proliferation, Migration) FGFR_KD->Signaling_off OFF SSR_effect->FGFR_KD Blocks activation

As shown, this compound binds to the extracellular domain of FGFR, inducing a conformational change that inhibits FGF-induced signaling and receptor internalization without competing with FGF for binding [4] [7] [5]. This extracellular, allosteric mechanism is distinct from typical kinase inhibitors that target the intracellular ATP-binding pocket [8].

Comparison with Other FGFR Inhibitors

This compound represents a different class of FGFR inhibitor. The table below contrasts it with some ATP-competitive inhibitors.

Inhibitor Name Mechanism Type Primary FGFR Targets Key Clinical/Preclinical Stage
This compound Extracellular, Allosteric [4] [5] Pan-FGFR (FGFR1-4) [1] Preclinical research [1] [3]
Erdafitinib (JNJ-42756493) ATP-competitive, Type I [8] Pan-FGFR [8] FDA-approved (metastatic urothelial carcinoma) [8]
AZD4547 ATP-competitive, Type I [8] FGFR1-3 [8] Phase I/II clinical trials [8]
Pemigatinib ATP-competitive [9] FGFR1-3 [9] FDA-approved (cholangiocarcinoma) [9]

Strategic Research Considerations

For your research and development comparisons, consider these points:

  • Key Advantage: The allosteric mechanism may offer higher selectivity and different resistance profiles compared to ATP-competitive drugs [4] [5].
  • Research Applications: Preclinical studies highlight its potential not only in cancer but also in inflammatory diseases like arthritis and in modulating the tumor microenvironment [1] [10] [6].
  • Differentiating Data: When comparing inhibitors, note the critical difference between biochemical IC₅₀ (μM range for kinase binding) and cellular IC₅₀ (nM range for functional effects), which is a recognized feature of allosteric modulators [1] [2].

References

SSR128129E thermogenesis effects vs adipogenesis

Author: Smolecule Technical Support Team. Date: February 2026

SSR128129E: Adipogenesis vs. Thermogenesis

Aspect Effect of this compound Key Experimental Findings
Body Weight & Fat Mass Reduces [1] [2] • Significantly reduced body weight gain and fat content in mice [1] [2].

| Adipogenesis | Suppresses [1] [2] | • Markedly suppressed adipogenesis in adipose tissues [1] [2]. • Involved the ERK signaling pathway [1] [2]. | | Thermogenic Capability | Decreases [1] [2] | • Did not increase thermogenesis; instead, decreased the thermogenic capability of both brown and white fat [1] [2]. |

Detailed Experimental Protocols

The core findings in the table above are primarily based on the following in vivo study:

  • Animal Model: Three-week-old male mice [1] [2].
  • Administration Protocol: The mice were administered this compound intragastrically (by mouth) at a dose of 30 mg/kg/day for 5 weeks. The control group received a placebo (PBS) [1] [2].
  • Key Analytical Methods:
    • Respiratory Metabolic Monitoring: Used to assess whole-body energy expenditure and metabolic rate [1] [2].
    • Histological Assessment: Microscopic examination of adipose tissues to evaluate fat cell size, number, and overall structure [1] [2].
    • Molecular Analysis: Techniques like Western blotting or RNA analysis to investigate changes in key signaling pathways, which confirmed the involvement of ERK signaling in the action of SSR [1] [2].

Mechanism of Action and Signaling Pathways

This compound is an extracellularly acting, allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs) [3] [4]. It binds to the extracellular part of the receptor, inducing a conformational change that inhibits FGF-induced signaling and receptor internalization without competing with FGF for binding [3] [4].

The following diagram illustrates the proposed mechanism by which this compound suppresses adipogenesis and its unexpected effect on thermogenesis.

G cluster_0 Molecular Mechanism cluster_1 Biological Outcome in Mice SSR This compound FGFR FGFR (Extracellular Domain) SSR->FGFR Allosteric Binding     Internalization Receptor Internalization & Signaling FGFR->Internalization FGF FGF Ligand FGF->FGFR Thermogenesis Thermogenic Capability Internalization->Thermogenesis Inhibits ERK ERK Signaling Pathway Internalization->ERK Adipogenesis Adipogenesis (Formation of fat cells) Result Outcome: Reduced Fat Accumulation Adipogenesis->Result ERK->Adipogenesis

Interpretation for Drug Development

For researchers and drug development professionals, these findings suggest that:

  • Primary Indication: this compound may be a promising candidate for preventing obesity primarily through curbing the creation of new fat cells [1] [2].
  • Therapeutic Consideration: Its suppressive effect on thermogenesis, a process that increases energy expenditure, is an unexpected and potentially limiting side effect that warrants further investigation [1] [2]. The net outcome in mice was still positive for reducing fat mass, but this balance must be carefully evaluated in other models.
  • Key Differentiator: Its unique extracellular, allosteric mechanism of FGFR inhibition distinguishes it from intracellular ATP-competitive inhibitors and could offer a different safety and efficacy profile [3] [5] [4].

References

SSR128129E Preclinical Profile and Comparison

Author: Smolecule Technical Support Team. Date: February 2026

SSR128129E (SSR) is a novel, extracellularly-acting, small-molecule allosteric inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling [1] [2] [3]. The tables below summarize its core characteristics and compare it with other FGFR inhibitors.

Table 1: Profile of this compound

Feature Description
Mechanism of Action Allosteric, extracellular FGFR blocker (Type III inhibitor) [1] [2] [3].
Binding Site Extracellular domain of FGFR; does not compete with FGF ligand [2] [3].
Primary Effect Inhibits FGF-induced FGFR internalization and downstream signaling [2] [3].
Key Preclinical Finding Acts as a radiosensitizer in human glioblastoma models [1].

Table 2: Comparison with Other FGFR Inhibitors

Inhibitor Name Binding Type / Features Key Targets (IC50) Clinical Status (Example)
This compound Allosteric (Type III), Extracellular, Non-ATP-competitive [2] [3] Pan-FGFR blocker [1] Preclinical research
Erdafitinib (JNJ-42756493) Reversible, Type I, ATP-competitive [4] FGFR1: 1.2 nM; FGFR2: 2.5 nM; FGFR3: 3.0 nM; FGFR4: 5.7 nM [4] FDA-approved [4]
AZD4547 Reversible, Type I, ATP-competitive [4] FGFR1: 0.2 nM; FGFR2: 2.5 nM; FGFR3: 1.8 nM; FGFR4: 165 nM [4] Phase I/II trials [4]
Ly2874455 Reversible, Type I, ATP-competitive [4] FGFR1: 2.8 nM; FGFR2: 2.6 nM; FGFR3: 6.4 nM; FGFR4: 6 nM [4] Phase I trials [4]

Detailed Experimental Data & Protocols

The preclinical validation of this compound involved a series of rigorous in vitro and in vivo experiments, primarily investigating its potential as a radiosensitizer for glioblastoma (GBM) treatment [1].

Table 3: Key Preclinical Efficacy Data for this compound

Experiment Model Treatment Groups Key Results / Outcome
In Vitro Clonogenic Assay (U87, U251, SF763, SF767 GBM cells) [1] Radiation alone vs. Radiation + 0.1 µM SSR [1] Significant reduction in cell survival post-irradiation in radioresistant cells (U87, SF763). Sensitizer Enhancement Ratio (SER) at 10% survival: 1.5 for U87 cells [1].

| In Vivo Orthotopic Xenograft (Mice with U87 GBM cells) [1] | 1. Control 2. SSR alone (50 mg/kg) 3. Radiation alone (2 x 2.5 Gy) 4. SSR + Radiation [1] | SSR + Radiation significantly increased neurological sign-free survival vs. all other groups (p=0.008 vs. control; p=0.03 vs. radiation alone). No weight loss or apparent toxicity [1]. | | Hypoxia Modulation In Vitro (U87 cells) [1] | Hypoxic conditions with/without SSR [1] | Reduced HIF-1α expression under hypoxia [1]. |

Detailed Experimental Methodologies
  • Cell Culture and Treatment:

    • Cell Lines: Human glioblastoma lines (U87, U251, SF763, SF767) were maintained as monolayers in DMEM medium with 10% Fetal Calf Serum (FCS) [1].
    • Drug Treatment: Cells were treated with 0.1 µM this compound prior to irradiation. This concentration was determined to be non-cytotoxic and not affect cell growth on its own [1].
  • Clonogenic Survival Assay:

    • After treatment with SSR and/or radiation, cells were harvested and seeded at low density for colony formation [1].
    • Colonies were fixed, stained, and counted after a suitable incubation period. Cell survival curves were plotted, and the Sensitizer Enhancement Ratio (SER) was calculated to quantify the radiosensitizing effect [1].
  • In Vivo Efficacy Study:

    • Model: Mice with orthotopically implanted U87 glioblastoma cells [1].
    • Dosing: Mice were treated with this compound (50 mg/kg) or vehicle one hour before each local irradiation dose (2.5 Gy). This was performed twice [1].
    • Endpoint: Survival was monitored, with a focus on the appearance of neurological signs indicating tumor progression [1].
  • Mechanism of Action Studies:

    • The allosteric mechanism and binding to the extracellular FGFR domain were confirmed using crystallography, nuclear magnetic resonance (NMR), and molecular dynamics simulations [2] [3]. These studies showed that SSR induces a conformational change in the extracellular domain, preventing receptor internalization without competing with FGF for binding [2] [3].

Mechanism of Action and Experimental Workflow

The unique value of this compound lies in its allosteric mechanism, which is illustrated below alongside a summary of the key experimental workflow.

Mechanism of this compound as an Allosteric FGFR Blocker FGF FGF Ligand FGDR FGDR FGF->FGDR Binds FGFR FGFR Extracellular Domain SSR This compound Internalization Receptor Internalization & Downstream Signaling SSR->Internalization Inhibits SSR->FGDR Allosteric Binding (Conformational Change) FGDR->Internalization Triggers

Preclinical Validation Workflow for this compound InVitro In Vitro Studies (Cell Culture & Clonogenic Assays) Data Data Analysis: - SER Calculation - Survival Curves - Target Modulation InVitro->Data Quantitative Data InVivo In Vivo Studies (Orthotopic GBM Mouse Model) InVivo->Data Survival & Toxicity MoA Mechanism of Action Elucidation (Biophysics & Molecular Modeling) MoA->Data Structural Insights

Key Differentiators and Research Implications

This compound represents a distinct class of FGFR inhibitor with several key differentiators:

  • Overcoming Radioresistance: Its primary validated preclinical application is as a radiosensitizer, directly addressing the major challenge of radioresistance in cancers like glioblastoma [1].
  • Unique Allosteric Mechanism: As an extracellular, non-ATP-competitive inhibitor, this compound avoids issues common to ATP-competitive drugs. This mechanism offers a potential path to overcoming drug resistance caused by mutations in the kinase domain [2] [3] [5].
  • Favorable Preclinical Safety: The in vivo studies reported no significant weight loss or apparent toxicity at efficacious doses when combined with radiation, suggesting a potentially wide therapeutic window [1].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

346.09295125 g/mol

Monoisotopic Mass

346.09295125 g/mol

Heavy Atom Count

25

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

SSR128129E
Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate

Dates

Last modified: 08-15-2023
1: Dol-Gleizes F, Delesque-Touchard N, Marès AM, Nestor AL, Schaeffer P, Bono F. A New Synthetic FGF Receptor Antagonist Inhibits Arteriosclerosis in a Mouse Vein Graft Model and Atherosclerosis in Apolipoprotein E-Deficient Mice. PLoS One. 2013 Nov 4;8(11):e80027. doi: 10.1371/journal.pone.0080027. PubMed PMID: 24224032; PubMed Central PMCID: PMC3817113.
2: Herbert C, Alcouffe C, Bono F. [SSR128129E, an extracellularly acting, small-molecule, allosteric inhibitor of FGF receptor signaling]. Med Sci (Paris). 2013 Oct;29(10):834-6. doi: 10.1051/medsci/20132910007. Epub 2013 Oct 18. French. PubMed PMID: 24148118.
3: Herbert C, Schieborr U, Saxena K, Juraszek J, De Smet F, Alcouffe C, Bianciotto M, Saladino G, Sibrac D, Kudlinzki D, Sreeramulu S, Brown A, Rigon P, Herault JP, Lassalle G, Blundell TL, Rousseau F, Gils A, Schymkowitz J, Tompa P, Herbert JM, Carmeliet P, Gervasio FL, Schwalbe H, Bono F. Molecular mechanism of SSR128129E, an extracellularly acting, small-molecule, allosteric inhibitor of FGF receptor signaling. Cancer Cell. 2013 Apr 15;23(4):489-501. doi: 10.1016/j.ccr.2013.02.018. PubMed PMID: 23597563.
4: Bono F, De Smet F, Herbert C, De Bock K, Georgiadou M, Fons P, Tjwa M, Alcouffe C, Ny A, Bianciotto M, Jonckx B, Murakami M, Lanahan AA, Michielsen C, Sibrac D, Dol-Gleizes F, Mazzone M, Zacchigna S, Herault JP, Fischer C, Rigon P, Ruiz de Almodovar C, Claes F, Blanc I, Poesen K, Zhang J, Segura I, Gueguen G, Bordes MF, Lambrechts D, Broussy R, van de Wouwer M, Michaux C, Shimada T, Jean I, Blacher S, Noel A, Motte P, Rom E, Rakic JM, Katsuma S, Schaeffer P, Yayon A, Van Schepdael A, Schwalbe H, Gervasio FL, Carmeliet G, Rozensky J, Dewerchin M, Simons M, Christopoulos A, Herbert JM, Carmeliet P. Inhibition of tumor angiogenesis and growth by a small-molecule multi-FGF receptor blocker with allosteric properties. Cancer Cell. 2013 Apr 15;23(4):477-88. doi: 10.1016/j.ccr.2013.02.019. PubMed PMID: 23597562.
5: Mohan SK, Rani SG, Chiu IM, Yu C. WITHDRAWN: Interaction of FGF1 with a novel anti-angiogenic drug SSR128129E. Arch Biochem Biophys. 2012 Jun 5. [Epub ahead of print] PubMed PMID: 22683470.

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